Dat-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H34F2N2O2S |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol |
InChI |
InChI=1S/C29H34F2N2O2S/c30-26-11-7-24(8-12-26)29(25-9-13-27(31)14-10-25)36(35)20-19-32-15-4-16-33(18-17-32)22-28(34)21-23-5-2-1-3-6-23/h1-3,5-14,28-29,34H,4,15-22H2 |
InChI Key |
GTPXBKXJSXCFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)CC(CC2=CC=CC=C2)O)CCS(=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
The Role of DGAT1-IN-1 in Triglyceride Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacylglycerol O-acyltransferase 1 (DGAT1) is a pivotal enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides. As a key regulator of energy storage, DGAT1 has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and hyperlipidemia. This technical guide provides an in-depth analysis of DGAT1-IN-1, a potent and selective inhibitor of DGAT1, and its role in the modulation of triglyceride synthesis. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways governing DGAT1 activity.
Introduction to DGAT1 and Triglyceride Synthesis
Triglycerides are the primary form of energy storage in eukaryotes. The synthesis of triglycerides is a multi-step process, with the final acylation of diacylglycerol (DAG) to form triacylglycerol (TAG) being catalyzed by two key enzymes: DGAT1 and DGAT2. While both enzymes perform the same catalytic function, they share no sequence homology and exhibit distinct biochemical properties and tissue expression patterns. DGAT1 is highly expressed in the small intestine, adipose tissue, and liver, where it plays a crucial role in dietary fat absorption and energy storage.
The inhibition of DGAT1 has been shown to reduce triglyceride synthesis, leading to decreased lipid accumulation and improved metabolic parameters in various preclinical models. This has spurred the development of small molecule inhibitors targeting DGAT1, with DGAT1-IN-1 being a notable example due to its high potency.
DGAT1-IN-1: Mechanism of Action and Efficacy
DGAT1-IN-1 is a potent inhibitor of DGAT1, exhibiting a high degree of selectivity. Its primary mechanism of action involves the direct inhibition of the enzymatic activity of DGAT1, thereby blocking the conversion of DAG and fatty acyl-CoA into triglycerides.
Quantitative Data on DGAT1 Inhibitors
The following table summarizes the in vitro potency of DGAT1-IN-1 and other well-characterized DGAT1 inhibitors. This comparative data highlights the high potency of DGAT1-IN-1.
| Compound | IC50 (Human DGAT1) | IC50 (Mouse DGAT1) | IC50 (Rat DGAT1) | Selectivity | Reference |
| DGAT1-IN-1 | < 10 nM | - | - | - | [1][2][3] |
| T863 | Potent inhibitor | Potent inhibitor | - | Selective for DGAT1 | [4] |
| PF-04620110 | 19 nM | 64 nM | 94 nM | >100-fold vs DGAT2, ACAT1, etc. | [5] |
| A-922500 | 7 nM | 24 nM | - | Good selectivity over related acyltransferases | [6] |
| DGAT-1 inhibitor 2 | 15 nM | - | 9 nM | - | [7] |
In Vivo Efficacy of DGAT1 Inhibition
Experimental Protocols
DGAT1 Enzyme Inhibition Assay (Radiometric)
This protocol details a common method for determining the in vitro potency of DGAT1 inhibitors.
Materials:
-
Human DGAT1 enzyme (recombinant or from microsomal preparations)
-
[14C]-Oleoyl-CoA (radiolabeled substrate)
-
1,2-Dioleoyl-sn-glycerol (DAG, substrate)
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 100 mM MgCl2, 1 mg/mL fatty acid-free BSA
-
DGAT1-IN-1 or other test compounds
-
Scintillation cocktail and vials
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
Procedure:
-
Prepare serial dilutions of DGAT1-IN-1 in a suitable solvent (e.g., DMSO).
-
In a reaction tube, add the assay buffer, DGAT1 enzyme, and the test compound. Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of 1,2-dioleoyl-sn-glycerol and [14C]-Oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 2:1 (v/v) chloroform:methanol.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system.
-
Visualize the separated lipids (unreacted oleoyl-CoA and the triglyceride product) using a phosphorimager or by scraping the corresponding silica spots into scintillation vials and counting the radioactivity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cell-Based Triglyceride Synthesis Assay
This assay measures the effect of DGAT1 inhibitors on triglyceride synthesis in a cellular context.
Materials:
-
Hepatoma cell line (e.g., HepG2) or other relevant cell line
-
Cell culture medium and supplements
-
[14C]-Oleic acid or [3H]-glycerol
-
DGAT1-IN-1 or other test compounds
-
Lysis buffer
-
Lipid extraction solvents (as above)
-
TLC plates and developing solvent
-
Scintillation counter
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of DGAT1-IN-1 for a predetermined period (e.g., 2-4 hours).
-
Add [14C]-oleic acid or [3H]-glycerol to the cell culture medium and incubate for a further 2-4 hours to allow for incorporation into cellular lipids.
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total cellular lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
Separate the lipid classes by TLC as described in the enzyme inhibition assay protocol.
-
Quantify the amount of radioactivity incorporated into the triglyceride fraction.
-
Determine the effect of the inhibitor on triglyceride synthesis and calculate the IC50 value.
Signaling Pathways
The regulation of DGAT1 activity is complex and integrated into a broader network of metabolic signaling. The following diagrams illustrate key aspects of these pathways.
Caption: Upstream and downstream signaling of DGAT1 in triglyceride synthesis.
Caption: Workflow for a radiometric DGAT1 enzyme inhibition assay.
Caption: Logical flow of DGAT1-IN-1's therapeutic action.
Conclusion and Future Directions
DGAT1-IN-1 represents a potent and selective tool for the investigation of DGAT1 function and a promising lead scaffold for the development of novel therapeutics for metabolic diseases. The inhibition of DGAT1 offers a direct mechanism to control triglyceride synthesis, thereby impacting lipid homeostasis. The data presented in this guide underscore the potential of DGAT1 inhibition as a therapeutic strategy.
Future research should focus on obtaining more extensive in vivo efficacy and safety data for DGAT1-IN-1 and similar compounds. A deeper understanding of the long-term consequences of DGAT1 inhibition and the intricate interplay between DGAT1 and other metabolic pathways will be crucial for the successful clinical translation of this therapeutic approach. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of study.
References
- 1. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Pathways Modulated by DGAT1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the core cellular and signaling pathways affected by the pharmacological or genetic inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1). It synthesizes findings from preclinical and clinical research to offer a comprehensive overview for professionals in metabolic disease and oncology research.
Introduction: The Role of DGAT1 in Cellular Metabolism
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum (ER) that catalyzes the final, committed step in the synthesis of triglycerides (TGs).[1][2][3] This reaction involves the esterification of a fatty acyl-CoA molecule with diacylglycerol (DAG) to form a triglyceride.[4][5] These TGs are subsequently stored in cytosolic lipid droplets (LDs) as a primary form of energy reserve.[6] DGAT1 is ubiquitously expressed but is found at high levels in tissues with active triglyceride synthesis, such as the intestine, adipose tissue, and liver.[7][8]
Given its pivotal role in lipid homeostasis, DGAT1 has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis.[1][7] Furthermore, recent evidence highlights its role in cancer cell survival, where it helps mitigate lipotoxicity by sequestering excess fatty acids into LDs.[6][9] Inhibition of DGAT1 disrupts this fundamental process, leading to a cascade of effects across multiple interconnected cellular pathways.
Core Pathway Alteration: Lipid Metabolism and Homeostasis
The most direct consequence of DGAT1 inhibition is the disruption of triglyceride synthesis. This leads to several downstream effects on lipid metabolism:
-
Reduced Triglyceride Synthesis and Storage: Pharmacological inhibition or genetic deletion of DGAT1 significantly reduces the synthesis of triglycerides.[1] This leads to decreased storage of neutral lipids in lipid droplets within various tissues, including adipose tissue, liver, and pancreatic β-cells.[7][10]
-
Impaired Intestinal Fat Absorption: DGAT1 plays a crucial role in the re-esterification of dietary fats in enterocytes for packaging into chylomicrons.[11] Inhibition of DGAT1 delays intestinal fat absorption, leading to a blunted postprandial spike in serum triglycerides.[11][12] This mechanism is a primary contributor to the gastrointestinal side effects observed in clinical trials of some DGAT1 inhibitors.[13][14]
-
Increased Fatty Acid Oxidation: With the primary pathway for fatty acid storage blocked, cells redirect fatty acids towards catabolic pathways. Inhibition of DGAT1 has been shown to increase the expression of genes involved in fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7] This shift promotes the utilization of fatty acids as an energy source.[1]
-
Altered Lipid Composition: Blocking TG synthesis can redirect diacylglycerol (DAG) and fatty acyl-CoAs towards the synthesis of other lipid species, such as phospholipids, potentially altering membrane composition.[12] Conversely, in some contexts, DGAT1 deficiency has been associated with decreased levels of DAG, a molecule implicated in antagonizing insulin signaling.[2]
Quantitative Effects of DGAT1 Inhibition on Lipid Profiles
| Parameter | Model System | DGAT1 Inhibitor | Effect | Reference |
| Serum Triglycerides | db/db mice | H128 | Pronounced reduction | [7] |
| Serum Triglycerides | Diet-induced obese (DIO) mice | T863 | Significantly lower | [12] |
| Postprandial TG AUC | Healthy Male Subjects | AZD7687 (≥5 mg) | >75% decrease from baseline | [15] |
| Liver Triglycerides | db/db mice | H128 | Marked decrease | [7] |
| Liver Triglycerides | DIO mice | T863 | Significant reduction | [12] |
| LDL Cholesterol | DIO mice | T863 | Significantly lower | [12] |
| HDL Cholesterol | DIO mice | T863 | Significantly lower | [12] |
| Total Cholesterol | DIO mice | T863 | Significantly lower | [12] |
Pathway Crosstalk: Glucose Metabolism and Insulin Signaling
Inhibition of DGAT1 has profound, beneficial effects on glucose homeostasis and insulin sensitivity, making it an attractive strategy for treating type 2 diabetes.[1][12]
-
Improved Insulin Sensitivity: DGAT1-deficient mice exhibit increased sensitivity to insulin.[2][7] Pharmacological inhibition recapitulates this effect in diet-induced obese models.[1][12] This improvement is thought to be mediated by reduced lipotoxicity in key metabolic tissues like the liver, skeletal muscle, and pancreas.[1]
-
Enhanced Insulin Signaling: Mechanistically, DGAT1 inhibition has been shown to markedly increase the expression of Insulin Receptor Substrate 2 (IRS2) in the liver.[12] This upregulation can enhance the insulin signaling cascade, leading to improved glucose uptake and metabolism.
-
Protection of Pancreatic β-cells: Elevated levels of free fatty acids, particularly saturated ones like palmitic acid, can induce β-cell apoptosis (lipoapoptosis), a key factor in the progression of type 2 diabetes.[10] DGAT1 inhibitors protect pancreatic β-cells from this fatty acid-induced apoptosis.[10] This protective effect is linked to the reduction of intracellular TG accumulation and the amelioration of ER stress and inflammation within the β-cells.[10]
Cellular Stress Pathways: ER Stress, Inflammation, and Oxidative Stress
The metabolic shift caused by DGAT1 inhibition can trigger multiple cellular stress responses.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unprocessed fatty acids and their derivatives can disrupt ER homeostasis, leading to ER stress. In pancreatic β-cells exposed to high levels of palmitic acid, DGAT1 inhibition was shown to decrease the expression of key ER stress markers, including CHOP, phosphorylated PERK, and phosphorylated eIF2α, thereby protecting the cells from apoptosis.[10] However, in other contexts, such as in bovine adipocytes during lipolysis, DGAT1 silencing can exacerbate ER stress and the subsequent inflammatory response.[16]
-
Inflammation: ER stress is closely linked to inflammatory signaling. DGAT1 inhibition can modulate inflammatory pathways, such as the JNK and p38 MAP kinase pathways.[10] In palmitic acid-treated β-cells, DGAT1 inhibitors reduced the phosphorylation of JNK and p38, mitigating the proinflammatory response.[10]
-
Oxidative Stress and Lipotoxicity: In cancer cells, which often have a high fatty acid influx, DGAT1 is upregulated to prevent lipotoxicity by shunting fatty acids into inert TGs.[6][9] When DGAT1 is inhibited, the excess fatty acids are forced into mitochondrial β-oxidation, leading to a massive increase in reactive oxygen species (ROS) and subsequent oxidative stress.[6][9] This can induce lipid peroxidation and trigger cell death pathways like apoptosis and ferroptosis, making DGAT1 a promising target in oncology.[6][17]
Endocrine Pathway Modulation: Gut Hormone Secretion
DGAT1 inhibition in the intestine alters the signaling milieu, impacting the secretion of key gut hormones involved in glucose regulation and satiety.
-
Increased GLP-1 and PYY: Pharmacological inhibition or genetic deletion of DGAT1 leads to increased circulating levels of Glucagon-like peptide-1 (GLP-1) and Peptide YY (PYY) in response to a lipid challenge.[11]
-
Decreased GIP: Conversely, DGAT1 inhibition has been shown to blunt the secretion of Glucose-dependent insulinotropic polypeptide (GIP).[11]
This shift in the incretin profile—promoting GLP-1 while suppressing GIP—is considered metabolically favorable and may contribute to the improved glucose tolerance observed with DGAT1 inhibitors.[11]
Experimental Protocols
Protocol 1: In Vitro DGAT1 Activity Assay (Radiometric)
This protocol is adapted from methodologies used to measure DGAT1 activity in cell or tissue lysates.[12][18][19]
1. Preparation of Lysate/Microsomes:
- Harvest cells or tissue and wash with ice-cold PBS.
- Homogenize the sample in a lysis buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).[18]
- Centrifuge at low speed (e.g., 5,000 rpm for 5 min at 4°C) to remove debris.[18]
- (Optional for enrichment) Centrifuge the supernatant at high speed (e.g., 150,000 x g for 1 hr at 4°C) to pellet the microsomal fraction. Resuspend the pellet in a suitable buffer.[19]
- Determine protein concentration using a standard method (e.g., BCA or Bradford assay).
2. Reaction Setup:
- In a microcentrifuge tube, combine the cell lysate or microsomal protein (e.g., 10-50 µg) with the reaction mixture.
- The final reaction mixture should contain:
- Buffer: ~100 mM Tris-HCl, pH 7.5[19]
- Acyl-acceptor substrate: ~200 µM 1,2-dioleoyl-sn-glycerol (DAG)[18]
- Acyl-donor substrate: ~25-50 µM Oleoyl-CoA, including a radiolabeled tracer such as [¹⁴C]-oleoyl-CoA (~0.2-0.3 µCi).[18][19]
- Cofactors/Additives: ~150 mM MgCl₂, 1 mg/mL BSA.[19]
- For inhibitor studies, pre-incubate the lysate with the DGAT1 inhibitor (e.g., T863, A-922500) or vehicle control for a specified time (e.g., 30 min on ice) before adding the substrates.[18]
3. Reaction and Quenching:
- Initiate the reaction by adding the acyl-donor substrate.
- Incubate at 37°C with gentle agitation for 5-30 minutes.[18][19]
- Stop the reaction by adding a chloroform:methanol solution (2:1 v/v).[18]
4. Lipid Extraction and Analysis:
- Induce phase separation by adding a dilute acid (e.g., 2% phosphoric acid).[18]
- Vortex and centrifuge to separate the organic (lower) and aqueous (upper) phases.
- Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
- Resuspend the dried lipids in a small volume of solvent (e.g., hexane).
- Spot the lipid extract onto a Thin Layer Chromatography (TLC) plate.
- Develop the TLC plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1 v/v/v).[18]
- Visualize and quantify the radiolabeled triglyceride bands using a phosphor imager.[18]
- Calculate DGAT1 activity based on the amount of radiolabel incorporated into triglycerides per unit of protein per unit of time.
// Nodes
Start [label="Start: Cell/Tissue Homogenate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Lysate [label="Prepare Lysate/\nMicrosomal Fraction"];
Incubate [label="Pre-incubate with\nDGAT1 Inhibitor/Vehicle"];
Reaction [label="Add Substrates\n(DAG, [14C]Oleoyl-CoA)\nIncubate at 37°C"];
Stop [label="Stop Reaction\n(Chloroform:Methanol)"];
Extract [label="Extract Lipids\n(Organic Phase)"];
TLC [label="Separate Lipids by TLC"];
Quantify [label="Phosphor Imaging &\nQuantify [14C]-Triglyceride"];
End [label="End: Calculate Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Lysate;
Lysate -> Incubate;
Incubate -> Reaction;
Reaction -> Stop;
Stop -> Extract;
Extract -> TLC;
TLC -> Quantify;
Quantify -> End;
}
Protocol 2: Acute Lipid Challenge in Mice
This in vivo model is used to assess the effect of DGAT1 inhibitors on intestinal fat absorption.[7][12]
1. Animal Preparation:
- Use appropriate mouse models (e.g., C57BL/6, db/db).
- Fast the mice overnight (e.g., 12-16 hours) with free access to water to ensure a baseline metabolic state.
2. Dosing and Lipid Challenge:
- Administer the DGAT1 inhibitor (e.g., H128, T863) or vehicle control via oral gavage.[7][12]
- After a set pre-treatment time (e.g., 1 hour), administer a bolus of corn oil (a source of triglycerides) via oral gavage.[7][12]
3. Sample Collection:
- Collect blood samples from the tail vein or another appropriate site at multiple time points post-lipid challenge (e.g., 0, 0.5, 1, 4, 8, and 24 hours).[12]
4. Analysis:
- Prepare serum or plasma from the blood samples.
- Measure triglyceride concentrations in the serum/plasma using a commercial colorimetric assay kit.
- Plot the serum triglyceride concentration over time to generate an excursion curve.
- Calculate the area under the curve (AUC) to quantify the total postprandial lipid absorption. A reduction in the triglyceride peak and AUC in the inhibitor-treated group compared to the vehicle group indicates inhibition of intestinal fat absorption.
Conclusion
The inhibition of DGAT1 initiates a complex and multifaceted cellular response. While its primary effect is the straightforward blockade of triglyceride synthesis, the downstream consequences ripple through central metabolic, stress, and endocrine signaling pathways. These integrated effects underscore the potential of DGAT1 inhibitors as therapeutic agents for metabolic diseases like obesity and type 2 diabetes by improving lipid profiles and enhancing insulin sensitivity.[1] Concurrently, the ability of DGAT1 inhibition to induce lipotoxic cell death in cancer cells by overwhelming their capacity to manage fatty acid flux reveals a promising avenue for oncologic applications.[6][9] A thorough understanding of these interconnected pathways is critical for drug development professionals aiming to harness the therapeutic potential of DGAT1 inhibition while managing potential mechanism-based side effects.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]
- 3. Interference with DGAT Gene Inhibited TAG Accumulation and Lipid Droplet Synthesis in Bovine Preadipocytes | MDPI [mdpi.com]
- 4. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DGAT1 ameliorates glioblastoma by increasing fat catabolism and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipid metabolism analysis reveals that DGAT1 regulates Th17 survival by controlling lipid peroxidation in uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Cardiomyocyte-specific Loss of Diacylglycerol Acyltransferase 1 (DGAT1) Reproduces the Abnormalities in Lipids Found in Severe Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Function of DGAT1 in the Small Intestine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme located in the endoplasmic reticulum (ER) that catalyzes the final and committed step in triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1][2] In the small intestine, DGAT1 is the most highly expressed of the two DGAT isoforms and plays a pivotal role in the absorption and metabolic fate of dietary fats.[3][4] Its function extends beyond simple TG synthesis, influencing chylomicron assembly, lipid storage, and systemic energy homeostasis. This guide provides an in-depth examination of DGAT1's function within the enterocytes of the small intestine, its systemic implications, and the experimental methodologies used to study it.
Core Functions of DGAT1 in Enterocytes
The absorption of dietary fat is a highly efficient process mediated by the small intestine's absorptive cells, the enterocytes.[5][6] DGAT1 is a central player in this process, directing the newly absorbed fatty acids and monoacylglycerols toward either immediate secretion or temporary storage.
1. Triglyceride Synthesis and Dietary Fat Absorption: Following digestion in the intestinal lumen, free fatty acids and monoacylglycerols are taken up by enterocytes.[5] Inside the cell, they are re-esterified back into TGs at the ER membrane. DGAT1, along with the isoform DGAT2, catalyzes the final step of this re-synthesis.[5][6] While DGAT1 is highly expressed, studies on DGAT1-deficient (Dgat1-/-) mice have surprisingly shown that it is not essential for the quantitative absorption of dietary fat, as fecal fat content remains normal even on a high-fat diet.[1][7][8] However, its absence leads to a significant delay in the rate of TG absorption and chylomicron secretion.[7][9][10] This suggests that other enzymes, such as DGAT2, can compensate for the lack of DGAT1 to ensure complete fat absorption, albeit at a slower pace.[7]
2. Role in Chylomicron (CM) Assembly and Secretion: Newly synthesized TGs are packaged into large lipoprotein particles called chylomicrons (CMs) for secretion into the lymphatic system and eventually the bloodstream.[1] DGAT1 appears to preferentially synthesize TG destined for secretion via chylomicrons.[1] Evidence for this comes from Dgat1-/- mice, which exhibit a reduced postprandial (post-meal) triglyceride response and secrete smaller chylomicrons at a reduced rate.[5][9] Conversely, intestine-specific overexpression of DGAT1 does not significantly increase the rate of TG secretion compared to wild-type mice but does result in less TG storage within the enterocyte.[1][5] This indicates DGAT1's primary role is to efficiently channel dietary lipids into the secretory pathway.
3. Role in Cytoplasmic Lipid Droplet (CLD) Formation: When dietary fat intake is high, excess TGs can be temporarily stored within enterocytes in cytoplasmic lipid droplets (CLDs).[6] In the absence of DGAT1, enterocytes accumulate abnormally high levels of TG in these CLDs, particularly when challenged with a high-fat diet.[1][6][7] This suggests that when the primary secretion pathway catalyzed by DGAT1 is unavailable, the TG synthesized by other enzymes (like DGAT2) is shunted towards storage.[1][5] This accumulation in Dgat1-/- mice is also linked to dysregulated lipophagy, the process of mobilizing CLDs for eventual secretion, pointing to a disruption in lysosome function.[6][11]
4. Distinct Roles of DGAT1 and DGAT2: While both enzymes catalyze the same reaction, evidence supports a model where DGAT1 and DGAT2 have distinct, non-redundant roles in enterocytes.[5]
-
DGAT1 preferentially synthesizes TG for secretion on chylomicrons. Overexpression of DGAT1 leads to increased TG within the ER lumen but not a significant change in secreted CMs, suggesting it supports the synthesis of TAG-rich CMs.[5][12]
-
DGAT2 appears to synthesize TG for both nascent CMs and CLDs.[5][12] Overexpression of DGAT2 increases intestinal TG secretion rates, contributing to postprandial hypertriglyceridemia.[5]
This functional coordination allows enterocytes to dynamically regulate the fate of dietary fat based on metabolic needs.[5]
Systemic Metabolic Impact of Intestinal DGAT1
The function of DGAT1 within the intestine has profound consequences for whole-body energy metabolism.
1. Energy Homeostasis and Diet-Induced Obesity: Global Dgat1-/- mice are famously resistant to diet-induced obesity, a phenotype linked to increased energy expenditure.[13][14][15] Crucially, re-expressing DGAT1 only in the intestine of these mice reverses this resistance, making them susceptible to obesity and hepatic steatosis.[1][15] This demonstrates that the intestinal DGAT1-mediated delay in fat absorption and the subsequent metabolic signaling are primary drivers of the lean phenotype. Pharmacological inhibition of DGAT1 has also been shown to reduce energy intake in rats fed a high-fat diet, possibly by enhancing intestinal fatty acid oxidation.[16]
2. Cholesterol Metabolism and Atherosclerosis: Intestinal DGAT1 deficiency also impacts cholesterol homeostasis. Both genetic deletion and pharmacological inhibition of DGAT1 lead to significantly decreased cholesterol absorption.[15] In mouse models of atherosclerosis (ApoE-/-), specific deletion of DGAT1 in the intestine markedly reduces atherosclerotic lesion size and improves plaque stability.[2] This is attributed to a reduced systemic cholesterol burden resulting from lower dietary cholesterol absorption and increased cholesterol elimination.[2]
3. Regulation of Gut Hormones: Inhibition of intestinal DGAT1 modulates the secretion of key gut hormones involved in energy homeostasis. Following a lipid challenge, DGAT1 deficiency or inhibition leads to increased circulating levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), both of which are anorectic hormones that promote satiety and improve glucose tolerance.[17] This hormonal response may contribute to the reduced food intake and beneficial metabolic effects observed with DGAT1 inhibition.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on various mouse models, illustrating the impact of modulating intestinal DGAT1 function.
Table 1: Effects of DGAT1 Manipulation on Postprandial Lipids and Intestinal Triglycerides
| Parameter | Wild-Type (WT) | Dgat1-/- (Global Knockout) | Dgat1IntONLY (Intestine-Only Expression) | Reference |
|---|---|---|---|---|
| Peak Plasma TG after Olive Oil Challenge | Normal Peak at 2h | Reduced/Delayed Peak | Restored to WT levels | [1] |
| Enterocyte TG Storage (High-Fat Diet) | Moderate CLDs | Abnormally High Accumulation in CLDs | Reduced Storage vs. Dgat1-/- | [1] |
| Chylomicron Size | Normal | Smaller | - | [2][5] |
| Quantitative Fat Absorption (%) | >95% | >95% (Normal) | >95% (Normal) |[1] |
Table 2: Systemic Effects of Intestinal DGAT1 Modulation in Mice on a High-Fat Diet
| Parameter | Wild-Type (WT) | Dgat1-/- (Global Knockout) | Dgat1IntONLY (Intestine-Only Expression) | Reference |
|---|---|---|---|---|
| Body Weight Gain | Susceptible | Resistant | Susceptible (Reversed Resistance) | [1][15] |
| Hepatic Steatosis | Susceptible | Resistant | Susceptible (Reversed Resistance) | [1][14] |
| Insulin Sensitivity | Normal/Reduced | Enhanced | - | [13][14] |
| Energy Expenditure | Normal | Increased | - | [14][15] |
| Cholesterol Absorption | Normal | Significantly Decreased | - |[2][15] |
Key Experimental Protocols
Detailed methodologies are critical for studying DGAT1 function. Below are protocols for key assays.
1. Protocol: In Vitro DGAT1 Enzyme Activity Assay
This protocol measures the enzymatic activity of DGAT1 in cell lysates or microsomal fractions by quantifying the incorporation of a labeled substrate into triglyceride.
-
Objective: To determine the rate of TG synthesis catalyzed by DGAT1.
-
Principle: Cell lysates containing DGAT1 are incubated with DAG and a radiolabeled ([¹⁴C]) or fluorescently-labeled (NBD) fatty acyl-CoA. The labeled TG product is then separated from the substrate via thin-layer chromatography (TLC) and quantified.
-
Methodology:
-
Lysate/Microsome Preparation: Harvest cells (e.g., HEK293T cells overexpressing DGAT1, or intestinal mucosal scrapings) and lyse by sonication in an ice-cold buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).[18] Microsomal fractions can be prepared by differential centrifugation. Determine protein concentration using a standard BCA or Bradford assay.
-
Inhibitor Pre-incubation (Optional): To distinguish DGAT1 from DGAT2 activity, pre-incubate a portion of the lysate with a selective DGAT2 inhibitor (e.g., 25 µM PF-06424439) on ice for 30 minutes.[18] Similarly, a DGAT1 inhibitor (e.g., 5 µM A922500 or T863) can be used as a negative control.[19][20]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Enzymatic Reaction: Initiate the reaction by adding 10-20 µg of lysate/microsomal protein to the reaction mixture in a final volume of 200 µL. Incubate at 37°C with gentle agitation for 15-30 minutes.[18][19]
-
Lipid Extraction: Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v).[19][21] Add phosphoric acid or water to induce phase separation. Vortex and centrifuge briefly.
-
Thin-Layer Chromatography (TLC): Carefully collect the lower organic phase. Spot the extracted lipids onto a silica TLC plate. Develop the plate using a solvent system such as hexane:ethyl ether:acetic acid (80:20:1, v/v/v).[21]
-
Quantification: Visualize lipid spots using iodine vapor. Scrape the silica corresponding to the TG band into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.[20] For fluorescent assays, scan the plate with a fluorescence imager.[22] Normalize activity to protein concentration and reaction time.
-
2. Protocol: In Vivo Dietary Fat Absorption and Postprandial Triglyceride Response
This protocol assesses the rate of intestinal fat absorption by measuring the appearance of triglycerides in the plasma after an oral lipid challenge.
-
Objective: To evaluate the impact of DGAT1 deficiency or inhibition on the rate of chylomicron secretion and clearance in a living animal.
-
Principle: After a period of fasting, mice are given an oral gavage of oil. Blood is collected at timed intervals to measure the resulting plasma triglyceride excursion, which reflects the balance of intestinal absorption and systemic clearance.
-
Methodology:
-
Animal Preparation: Use age- and sex-matched mice (e.g., C57BL/6J wild-type vs. intestine-Dgat1-/-). Fast the animals for 4-6 hours prior to the experiment to lower baseline plasma TG levels.[1][2]
-
Inhibitor Administration (for pharmacological studies): If testing an inhibitor, administer the compound by oral gavage at a predetermined dose (e.g., 30 mg/kg) 30-60 minutes before the lipid challenge.[17][21] The vehicle group should receive the corresponding vehicle control.
-
Baseline Blood Collection (t=0): Collect a small volume of blood (~20-30 µL) from the tail vein or saphenous vein to establish the baseline plasma TG concentration.
-
Lipid Challenge: Administer a bolus of olive oil or corn oil (e.g., 10 µL/g body weight, or a fixed 200 µL volume) via oral gavage.[1][5]
-
Serial Blood Sampling: Collect blood samples at subsequent time points, typically 1, 2, 4, and 8 hours post-gavage.[1] Collect blood into EDTA- or heparin-coated tubes to prevent coagulation.
-
Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercially available colorimetric assay kit.
-
Data Analysis: Plot the plasma TG concentration against time for each group. Calculate the Area Under the Curve (AUC) to quantify the total postprandial lipid excursion. Compare the results between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations: Pathways and Workflows
1. DGAT1-Mediated Triglyceride Synthesis in Enterocytes
Caption: Role of DGAT1 in directing dietary fat towards secretion or storage in enterocytes.
2. Experimental Workflow: Assessing a DGAT1 Inhibitor
Caption: Standard workflow to test the efficacy of a DGAT1 inhibitor on postprandial lipemia.
3. Systemic Consequences of Intestinal DGAT1 Deficiency
Caption: Logical flow from intestinal DGAT1 deficiency to systemic metabolic benefits.
References
- 1. Intestine-specific expression of acyl CoA:diacylglycerol acyltransferase 1 reverses resistance to diet-induced hepatic steatosis and obesity in Dgat1−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestine-specific DGAT1 deficiency improves atherosclerosis in apolipoprotein E knockout mice by reducing systemic cholesterol burden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal Failure and Aberrant Lipid Metabolism in Patients With DGAT1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 DEFICIENCY DISRUPTS LYSOSOME FUNCTION IN ENTEROCYTES DURING DIETARY FAT ABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT1 is not essential for intestinal triacylglycerol absorption or chylomicron synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. DGAT1 deficiency disrupts lysosome function in enterocytes during dietary fat absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Link Between DGAT1 and Hepatic Steatosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Hepatic Steatosis
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as nonalcoholic fatty liver disease (NAFLD), is the most prevalent chronic liver disorder globally, often linked with obesity and insulin resistance.[1] Its hallmark is hepatic steatosis, the excessive accumulation of triglycerides (TGs) within hepatocytes.[2] This lipid overload can progress to more severe conditions, including metabolic dysfunction-associated steatohepatitis (MASH), fibrosis, and cirrhosis.[2] Central to the pathogenesis of hepatic steatosis is the dysregulation of lipid metabolism, particularly the synthesis and storage of TGs.[3] Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme catalyzing the final and committed step of TG synthesis, has emerged as a critical player and a promising therapeutic target in this pathway.[3][4] This guide explores the intricate link between DGAT1 and hepatic steatosis, presenting preclinical data, experimental methodologies, and the underlying biochemical pathways.
The Core Function of DGAT1 in Triglyceride Synthesis
Triglyceride synthesis is a multi-step process primarily occurring in the endoplasmic reticulum (ER).[5] Mammals possess two distinct DGAT enzymes, DGAT1 and DGAT2, which catalyze the same reaction—the esterification of diacylglycerol (DAG) with a fatty acyl-CoA—but are encoded by different gene families and exhibit distinct functional properties.[3][6] DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family and is ubiquitously expressed, with high levels in the small intestine.[5][7] The reaction it catalyzes is the terminal step in the glycerol phosphate pathway of TG synthesis.[3]
Caption: The canonical triglyceride synthesis pathway highlighting the terminal step catalyzed by DGAT1/DGAT2.
Preclinical Evidence Linking DGAT1 to Hepatic Steatosis
Compelling evidence from rodent models demonstrates that inhibiting or deleting DGAT1 protects against the development of hepatic steatosis, particularly in contexts driven by the influx of exogenous fatty acids, such as a high-fat diet.[1][2]
Genetic Deletion Models
Studies using mice with either global or liver-specific knockout of the Dgat1 gene have been instrumental in defining its role. Global DGAT1 knockout (Dgat1-/-) mice are resistant to diet-induced obesity and hepatic steatosis.[4] When challenged with a high-fat diet, these mice show a dramatic reduction in liver TG accumulation compared to their wild-type counterparts.[1] Liver-specific deletion of Dgat1 also confers significant protection against high-fat diet-induced steatosis, confirming a direct role for hepatic DGAT1 in this process.[1]
Pharmacological Inhibition
Pharmacological inhibition of DGAT1, using either antisense oligonucleotides (ASOs) or small molecule inhibitors, corroborates the findings from genetic models.[1][4] Pre-treatment with a DGAT1-specific ASO was shown to prevent fatty liver induced by a high-fat diet.[1] Similarly, chronic administration of a potent small-molecule DGAT1 inhibitor to genetically obese and diabetic db/db mice significantly ameliorated hepatic steatosis, as evidenced by reduced liver weight, fewer lipid droplets, and lower hepatic TG content.[4]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the impact of DGAT1 modulation on metabolic parameters related to hepatic steatosis.
Table 1: Effect of Genetic Deletion of Dgat1 on High-Fat Diet-Induced Hepatic Steatosis
| Model | Parameter | Control (Wild-Type) | Dgat1 Knockout | Percent Reduction | Citation |
|---|---|---|---|---|---|
| Global Knockout (3-week HFD) | Hepatic Triglycerides | ~100 mg/g liver | ~20 mg/g liver | ~80% | [1] |
| Liver-Specific Knockout (3-week HFD) | Hepatic Triglycerides | ~100 mg/g liver | ~50 mg/g liver | ~50% |[1] |
Table 2: Effect of a Small Molecule DGAT1 Inhibitor (H128) in db/db Mice
| Parameter | Vehicle-Treated db/db | H128-Treated db/db (10 mg/kg) | Change | Citation |
|---|---|---|---|---|
| Body Weight Gain (5 weeks) | ~10 g | ~2 g | -80% | [4] |
| Serum Triglycerides | ~2.0 mmol/L | ~1.0 mmol/L | -50% | [4] |
| Liver Triglyceride Content | ~150 mg/g tissue | ~75 mg/g tissue | -50% | [4] |
| Serum ALT | ~200 U/L | ~100 U/L | -50% | [4] |
| Serum AST | ~250 U/L | ~150 U/L | -40% |[4] |
DGAT1 vs. DGAT2: Distinct Substrate Preferences and Roles
While both DGAT1 and DGAT2 synthesize triglycerides, they appear to have non-redundant functions in the liver, largely due to different substrate preferences.[8] Evidence suggests that DGAT1 preferentially esterifies exogenous fatty acids (from diet or adipose tissue lipolysis), whereas DGAT2 is more closely linked with esterifying endogenously synthesized fatty acids from de novo lipogenesis (DNL).[1][8]
This distinction is critical. DGAT1 deficiency protects against steatosis induced by a high-fat diet or fasting (conditions of high exogenous fatty acid flux) but fails to protect against steatosis caused by stimuli that increase DNL, such as liver X receptor (LXR) activation.[1][2] This indicates that DGAT2 may be the primary enzyme handling fatty acids produced within the liver itself.
Caption: Distinct roles of DGAT1 and DGAT2 in hepatic fatty acid partitioning and triglyceride synthesis.
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for studying the DGAT1-steatosis axis. Below are detailed protocols for essential assays.
In Vitro DGAT1 Activity Assay (Radiolabel-Based)
This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.[1][9][10]
-
Materials and Reagents:
-
Microsomal protein fraction isolated from liver tissue or DGAT1-expressing cells.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL fatty acid-free BSA.[10]
-
Substrates: 1,2-diacylglycerol (DOG) and [¹⁴C]-oleoyl-CoA (radiolabeled tracer).[9]
-
Stop Solution: Chloroform:Methanol (2:1).[1]
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
TLC Mobile Phase: Hexane:Diethyl ether:Acetic acid (80:20:1).[9]
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare the reaction mixture in a microfuge tube by combining the reaction buffer, a defined amount of microsomal protein (e.g., 50 µg), and 200 µM 1,2-DOG.[10]
-
To assess inhibition, pre-incubate the mixture with the test compound or vehicle for 15-30 minutes on ice.
-
Initiate the reaction by adding [¹⁴C]-oleoyl-CoA to a final concentration of 25 µM.[9]
-
Incubate the reaction at 37°C for 10-20 minutes with gentle agitation.
-
Stop the reaction by adding 1.5 mL of Chloroform:Methanol (2:1).[9]
-
Add 0.5 mL of 2% phosphoric acid to facilitate phase separation, vortex, and centrifuge.[11]
-
Collect the lower organic phase, dry it under nitrogen gas, and resuspend the lipid extract in a small volume of chloroform.
-
Spot the resuspended lipids onto a TLC plate and develop the plate using the mobile phase.[9]
-
Visualize the lipid spots (e.g., using iodine vapor), identify the triglyceride band based on a standard, scrape the corresponding silica into a scintillation vial.[9]
-
Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter. Activity is expressed as pmol/min/mg protein.
-
Measurement of Hepatic Triglyceride Content
This protocol describes the extraction and quantification of triglycerides from liver tissue.[1][12]
-
Materials and Reagents:
-
Procedure:
-
Weigh a piece of frozen liver tissue (~50 mg) and place it in a homogenizer tube.
-
Add 1 mL of ice-cold homogenization buffer and homogenize thoroughly using a tissue homogenizer (e.g., Polytron).
-
Transfer a portion of the homogenate (e.g., 200 µL) to a new glass tube.
-
Add 3 mL of Chloroform:Methanol (2:1) to the homogenate, vortex vigorously for 1 minute, and incubate at room temperature for 20 minutes to extract lipids.[1]
-
Add 0.6 mL of water (or 0.9% NaCl), vortex again, and centrifuge at ~2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid pellet in a known volume of isopropanol (e.g., 200-500 µL).
-
Use an aliquot of the resuspended lipids to determine the triglyceride concentration using a commercial kit according to the manufacturer's instructions.
-
Normalize the triglyceride concentration to the initial weight of the liver tissue used (e.g., mg of TG per gram of liver tissue).
-
Preclinical Study Workflow
The investigation of DGAT1 inhibitors for hepatic steatosis typically follows a standardized preclinical workflow.
Caption: A typical experimental workflow for evaluating a DGAT1 inhibitor in a diet-induced mouse model of hepatic steatosis.
Conclusion and Therapeutic Implications
The body of evidence strongly supports a pivotal role for DGAT1 in the pathogenesis of hepatic steatosis, particularly when driven by an excess of dietary fat.[1][4] DGAT1's function appears to be specifically linked to the esterification of exogenous fatty acids, channeling them toward storage in lipid droplets.[1][2] Its inhibition effectively reduces hepatic triglyceride accumulation, mitigates liver injury, and can improve associated metabolic parameters.[4] The distinct substrate preferences of DGAT1 and DGAT2 suggest that specifically targeting DGAT1 could be a refined strategy to reduce steatosis resulting from dietary overload without completely halting all triglyceride synthesis, which is a vital cellular process.[8][13] Therefore, the development of potent and selective DGAT1 inhibitors represents a highly promising therapeutic avenue for the management of MASLD and its complications.[14][15][16]
References
- 1. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific role for acyl CoA:Diacylglycerol acyltransferase 1 (Dgat1) in hepatic steatosis due to exogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [mdpi.com]
A Technical Guide to Diacylglycerol O-Acyltransferase 1 (DGAT1): Foundational Research for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key metabolic enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides. As a central player in lipid metabolism, DGAT1 has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis. This technical guide provides a comprehensive overview of the foundational research on DGAT1, focusing on its biochemical properties, physiological roles, structural biology, and the development of inhibitors. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction: The Central Role of DGAT1 in Triglyceride Synthesis
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum.[1] It belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily.[2][3] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG), the primary form of energy storage in eukaryotes.[2][4][5] This enzymatic reaction is crucial for dietary fat absorption in the small intestine, fat storage in adipose tissue, and the production of milk fat in mammary glands.[2][4]
Given its pivotal role in lipid homeostasis, the dysregulation of DGAT1 activity has been implicated in the pathophysiology of various metabolic diseases. Consequently, DGAT1 has become an attractive target for therapeutic intervention.[6][7]
Biochemical Properties and Kinetics
DGAT1 exhibits broad substrate specificity, utilizing a variety of fatty acyl-CoAs and acyl acceptors.[3][8] While DGAT1 and its isoenzyme, DGAT2, both catalyze the same reaction, they are evolutionarily unrelated and possess distinct biochemical characteristics.[8][9] DGAT1 is also capable of catalyzing the synthesis of other neutral lipids, such as monoester waxes and retinyl esters, highlighting its functional versatility.[8]
Table 1: Comparative Effects of DGAT1 and DGAT2 Knockout in Mice
| Feature | DGAT1 Knockout (Dgat1-/-) | DGAT2 Knockout (Dgat2-/-) |
| Viability | Viable and metabolically healthy[10][11] | Die shortly after birth[10] |
| Adipose TG Stores | ~50% decreased[11] | >90% reduction[10] |
| Diet-Induced Obesity | Resistant[12][13] | Not applicable |
| Insulin Sensitivity | Improved[12][13] | Not applicable |
Physiological Role and Clinical Relevance
The physiological importance of DGAT1 has been extensively studied using genetically modified mouse models. Mice lacking DGAT1 are resistant to diet-induced obesity and exhibit enhanced insulin sensitivity.[12][13] Conversely, overexpression of DGAT1 in adipose tissue leads to insulin resistance and hepatic steatosis.[12] In humans, loss-of-function mutations in the DGAT1 gene are associated with a rare congenital diarrheal disorder characterized by severe fat malabsorption.[14][15]
The development of small molecule inhibitors targeting DGAT1 has provided further insights into its function and therapeutic potential.[6][16] Pharmacological inhibition of DGAT1 has been shown to reduce body weight, decrease plasma and liver triglycerides, and improve insulin sensitivity in preclinical models of metabolic disease.[12][13][17] However, a notable challenge in the clinical development of DGAT1 inhibitors has been the occurrence of gastrointestinal side effects, such as nausea and diarrhea, which are thought to be mechanism-based.[6][18]
Table 2: Effects of DGAT1 Inhibition in Preclinical Models
| Model | DGAT1 Inhibitor | Key Findings | Reference |
| Diet-induced obese mice | T863 | Decreased body weight, improved insulin sensitivity, alleviated hepatic steatosis | [12] |
| db/db mice | H128 | Reduced body weight gain, lowered blood lipids, improved hepatic steatosis | [13] |
| Diet-induced obese mice | A-922500 | Reduced body weight and adiposity, increased energy expenditure | [19] |
Structural Biology and Catalytic Mechanism
The three-dimensional structure of human DGAT1 has been solved by cryo-electron microscopy, providing crucial insights into its catalytic mechanism.[2][3][4][20] DGAT1 exists as a homodimer or homotetramer, with each protomer containing nine transmembrane helices.[2][4] Eight of these helices form a conserved "MBOAT fold" that creates a hollow chamber within the membrane.[4][20] This reaction chamber houses the highly conserved catalytic residues and has separate entrances for the two substrates: fatty acyl-CoA and diacylglycerol.[2][4] A conserved histidine residue (His415 in human DGAT1) is believed to be essential for catalysis.[3]
The proposed catalytic mechanism involves the binding of the CoA moiety of acyl-CoA at the cytosolic entrance, allowing the acyl chain to enter the reaction chamber.[21] Diacylglycerol is thought to enter the chamber from the lipid bilayer.[21] Within the active site, the hydroxyl group of DAG performs a nucleophilic attack on the thioester bond of acyl-CoA, leading to the formation of triacylglycerol.[21]
Signaling Pathways and Regulation
The expression of DGAT1 is regulated by various factors, including nutritional status and hormonal signals. In adipocytes, DGAT1 mRNA levels are increased in response to glucose.[8][22] The MEK-ERK signaling pathway has also been implicated in the regulation of DGAT1 expression in hepatocytes.[8]
Triglyceride Synthesis Pathway
Caption: The Kennedy pathway for triglyceride synthesis, highlighting the role of DGAT1.
Experimental Protocols
DGAT1 Activity Assay (Radiolabeled)
This protocol is adapted from methodologies described in the literature.[9][11]
Materials:
-
Membrane protein fractions isolated from cells or tissues
-
1,2-dioleoyl-sn-glycerol
-
[14C]oleoyl-CoA (tracer)
-
Unlabeled oleoyl-CoA
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), protease inhibitors
-
MgCl2 solution
-
Reaction quench solution: Chloroform/methanol (2:1 v/v)
-
Phosphoric acid (2%)
-
TLC plates and developing solvent (hexane/diethyl ether/acetic acid; 80:20:1)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing 100 µM 1,2-dioleoyl-sn-glycerol and 25 µM oleoyl-CoA (spiked with [14C]oleoyl-CoA) in the assay buffer.
-
Add 25 mM MgCl2 for the DGAT1-specific assay.[11]
-
Initiate the reaction by adding 5-10 µg of membrane protein.
-
Incubate at 37°C with gentle agitation for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the chloroform/methanol quench solution.
-
Add 2% phosphoric acid to facilitate phase separation.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Spot the organic phase onto a TLC plate and develop the chromatogram.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the triacylglycerol band into a scintillation vial and quantify the radioactivity.
Cellular DGAT1 Activity Assay
This method measures DGAT1 activity in intact cells.[23]
Materials:
-
HEK293 cells (known to primarily express DGAT1)
-
[14C]-glycerol
-
Oleic acid complexed with BSA
-
Cell lysis buffer
-
Lipid extraction solvents (as above)
-
TLC plates and developing solvent
-
Scintillation counter
Procedure:
-
Culture HEK293 cells to near confluency.
-
Incubate the cells with 0.3 mM oleic acid/BSA and 1 µCi/mL [14C]-glycerol for 5 hours.
-
Wash the cells with PBS and harvest.
-
Lyse the cells and extract the total lipids using chloroform/methanol.
-
Separate the lipids by TLC as described above.
-
Quantify the amount of [14C]-glycerol incorporated into triacylglycerol by scintillation counting.
Experimental Workflow for DGAT1 Inhibitor Screening
Caption: A typical workflow for the screening and development of DGAT1 inhibitors.
Conclusion and Future Directions
Foundational research has firmly established DGAT1 as a critical enzyme in lipid metabolism and a validated target for metabolic diseases. The elucidation of its structure has paved the way for rational drug design, offering the potential to develop more specific and potent inhibitors. Future research will likely focus on overcoming the challenge of gastrointestinal side effects associated with DGAT1 inhibition, possibly through the development of intestine-specific inhibitors or combination therapies. A deeper understanding of the distinct and overlapping functions of DGAT1 and DGAT2 will also be crucial for designing targeted and effective therapeutic strategies.[10] The continued exploration of DGAT1 biology holds significant promise for the development of novel treatments for obesity and related metabolic disorders.
References
- 1. Zooming in on the architecture of DGAT1, a transmembrane lipid factory [blogs.bcm.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestinal Failure and Aberrant Lipid Metabolism in Patients With DGAT1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 17. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current status of the research and development of diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of diacylglycerol O-acyltransferase 1 provides neuroprotection by inhibiting ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DGAT1-IN-1 in Cell Culture
These application notes provide a detailed protocol for utilizing DGAT1-IN-1, a potent inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), in cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism, metabolic diseases, and cancer biology.
Introduction
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1][2][3] This process is crucial for the storage of metabolic energy in the form of lipid droplets.[4][5] Dysregulation of DGAT1 activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis, as well as in promoting cancer cell survival and growth.[1][6] DGAT1-IN-1 is a small molecule inhibitor designed to specifically target DGAT1, making it a valuable tool for studying the physiological and pathological roles of this enzyme.[1][7]
Mechanism of Action
DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER).[1][8] It possesses a binding tunnel for its fatty acyl-CoA substrate.[1] DGAT1-IN-1 acts as a competitive inhibitor by binding within this tunnel, thereby blocking the access of the acyl-CoA substrate to the catalytic site of the enzyme.[1] This inhibition prevents the synthesis of triglycerides, leading to a reduction in lipid droplet formation and cellular triglyceride content.[1][9]
Below is a diagram illustrating the role of DGAT1 in the triglyceride synthesis pathway and the inhibitory action of DGAT1-IN-1.
Quantitative Data
The following table summarizes the inhibitory potency of DGAT1 inhibitors from various studies.
| Compound | Target | Assay Type | IC₅₀ | Cell Line / Enzyme Source | Reference |
| DGAT1-IN-1 | Human DGAT1 | Purified Enzyme | Not Specified | Purified human DGAT1 | [1] |
| T863 | Human DGAT1 | Purified Enzyme | ~50 nM | Purified human DGAT1 | [1] |
| T863 | Human DGAT1 | Cell-based | ~100 nM | HEK293 cells | [6] |
| T863 | Mouse DGAT1 | In vitro | 19 ± 2 nM | Sf-9 cell microsomes | [6] |
| PF-04620110 | Human DGAT1 | Cell-based | ~39 nmol/L | HT-29 cells | [10] |
Experimental Protocols
This section provides detailed protocols for cell culture, treatment with DGAT1-IN-1, and subsequent analysis of its effects on lipid metabolism.
General Experimental Workflow
The following diagram outlines a typical workflow for a cell-based experiment using DGAT1-IN-1.
Protocol 1: Inhibition of Oleic Acid-Induced Lipid Droplet Formation
This protocol is designed to assess the ability of DGAT1-IN-1 to inhibit the formation of lipid droplets induced by oleic acid supplementation.
Materials:
-
Cell line of choice (e.g., HeLa, SUM159, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
DGAT1-IN-1 (stock solution in DMSO)
-
Oleic acid (complexed with BSA)
-
Phosphate-Buffered Saline (PBS)
-
BODIPY 493/503 or other neutral lipid stain
-
Formaldehyde or other fixative
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
(Optional) Pre-starvation: To lower basal lipid droplet levels, you can pre-starve the cells in a serum-free medium for 24 hours.[11]
-
Treatment:
-
Prepare working solutions of DGAT1-IN-1 and oleic acid in a serum-free or complete medium. A final oleic acid concentration of 100-400 µM is commonly used to induce lipid droplet formation.[9][12]
-
The concentration of DGAT1-IN-1 should be titrated to determine the optimal inhibitory concentration, typically in the range of 1-10 µM.[9]
-
Remove the old medium from the cells and add the treatment medium containing oleic acid and/or DGAT1-IN-1. Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the cells for 4 to 24 hours at 37°C in a CO₂ incubator.[6][9]
-
Lipid Droplet Staining and Imaging:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with BODIPY 493/503 (e.g., 1 µg/mL) and a nuclear stain (e.g., Hoechst 33342) in PBS for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope.
-
-
Quantification: The number and size of lipid droplets can be quantified using image analysis software such as ImageJ.[9]
Protocol 2: DGAT1 Activity Assay in Cell Lysates
This protocol measures the enzymatic activity of DGAT1 in cell lysates by quantifying the incorporation of a labeled substrate into triglycerides.
Materials:
-
Cells expressing DGAT1 (e.g., HEK293 cells overexpressing DGAT1 or a cell line with high endogenous expression)[6]
-
DGAT1-IN-1
-
Lysis buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors)[13]
-
DGAT2 inhibitor (e.g., PF-06424439) to ensure specificity for DGAT1 activity[13]
-
Reaction mixture:
-
100 mM Tris-HCl (pH 7.4)
-
25 mM MgCl₂
-
0.625 g/L delipidated BSA
-
200 µM 1,2-dioleoylglycerol (DAG)
-
50 µM oleoyl-CoA containing 0.2 µCi [¹⁴C]-oleoyl-CoA[13]
-
-
Chloroform/methanol (2:1 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane/diethyl ether/formic acid; 70:30:1 v/v/v)[8]
-
Scintillation counter
Procedure:
-
Cell Lysis:
-
Inhibitor Pre-incubation:
-
Incubate the cell lysate with a DGAT2 inhibitor (e.g., 25 µM PF-06424439) on ice for 30 minutes.[13]
-
Add DGAT1-IN-1 or vehicle (DMSO) to the lysate and incubate on ice for an additional 10-30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the reaction mixture to the cell lysate.
-
Incubate at 37°C with gentle agitation for 30 minutes.[13]
-
-
Lipid Extraction:
-
TLC and Quantification:
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram.
-
Identify the triglyceride band by co-migration with a standard.
-
Scrape the triglyceride band and quantify the radioactivity using a scintillation counter.[8]
-
Calculate the percentage of DGAT1 inhibition relative to the vehicle control.
-
Concluding Remarks
DGAT1-IN-1 is a valuable pharmacological tool for investigating the role of DGAT1 in cellular lipid metabolism. The protocols outlined above provide a framework for studying the effects of DGAT1 inhibition on lipid droplet dynamics and triglyceride synthesis. Researchers should optimize parameters such as inhibitor concentration, treatment duration, and cell density for their specific cell type and experimental goals.
References
- 1. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DGAT1-dependent lipid droplet biogenesis protects mitochondrial function during starvation-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Combined Inhibition of Autophagy and Diacylglycerol Acyltransferase-Mediated Lipid Droplet Biogenesis Induces Cancer Cell Death during Acute Amino Acid Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for DGAT1-IN-1 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in triglyceride biosynthesis.[1][2][3][4] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. Genetic deletion of DGAT1 in mice confers resistance to diet-induced obesity, enhances insulin and leptin sensitivity, and protects against hepatic steatosis.[5][6][7][8] Pharmacological inhibition of DGAT1 with small molecules, such as DGAT1-IN-1 and other potent inhibitors, has been shown to replicate many of these beneficial metabolic phenotypes in preclinical mouse models.[9]
These application notes provide a comprehensive overview and detailed protocols for the use of DGAT1 inhibitors in mouse models of obesity, with a focus on experimental design, data interpretation, and key methodologies.
Mechanism of Action
DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[3][4][10] By blocking this enzymatic activity, DGAT1 inhibitors reduce the synthesis and storage of triglycerides in tissues such as the small intestine, liver, and adipose tissue.[10] This leads to a decrease in lipid absorption from the gut, reduced fat accumulation, and a shift in energy metabolism towards fatty acid oxidation.[7][10] Cryo-electron microscopy studies have revealed that inhibitors like DGAT1-IN-1 bind within the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme, thereby blocking its access to substrates.[3]
Signaling Pathway and Experimental Workflow
To visualize the role of DGAT1 and the experimental approach to its inhibition, the following diagrams are provided.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Caption: Experimental workflow for evaluating DGAT1-IN-1 in obese mice.
Data Presentation: Efficacy of DGAT1 Inhibitors in Obese Mouse Models
The following tables summarize quantitative data from studies using various DGAT1 inhibitors in mouse models of obesity. This data can serve as a reference for designing new experiments.
Table 1: Effects of Chronic DGAT1 Inhibition on Body Weight and Food Intake
| DGAT1 Inhibitor | Mouse Model | Diet | Dose & Administration | Duration | Body Weight Change (vs. Vehicle) | Food Intake Change (vs. Vehicle) | Reference |
| Compound B | DIO C57BL/6J | High-Fat | 1, 3, 10, 30 mg/kg, oral gavage, twice daily | 4 weeks | Dose-dependent reduction | Not significantly changed | [1] |
| H128 | db/db | Chow | 3, 10 mg/kg, oral gavage, once daily | 5 weeks | Significant reduction at 10 mg/kg | Modest reduction | [7] |
| T-863 | DIO C57BL/6J | High-Fat | Not specified, oral administration | 2 weeks | Significant weight loss | Not specified | [9] |
Table 2: Metabolic Effects of DGAT1 Inhibition
| DGAT1 Inhibitor | Mouse Model | Key Metabolic Outcomes | Reference |
| Compound B | DIO C57BL/6J | Reduced plasma triglycerides; Improved glucose tolerance; Increased plasma GLP-1. | [1][2] |
| H128 | db/db | Pronounced reduction of serum triglycerides; Markedly ameliorated hepatic steatosis; No significant effect on blood glucose or insulin tolerance in this model. | [7] |
| T-863 | DIO C57BL/6J | Reduction in serum and liver triglycerides; Improved insulin sensitivity; Lowered serum cholesterol. | [9] |
| PF-04620110 | C57BL/6J | Increased plasma GLP-1 and PYY after lipid challenge. | [11] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice that mimics human obesity.
Materials:
-
Male C57BL/6J mice, 5-6 weeks old.
-
High-Fat Diet (HFD): Typically 45% or 60% kcal from fat.
-
Standard chow diet.
-
Caging with environmental enrichment.
-
Analytical balance.
Procedure:
-
Upon arrival, acclimatize mice for 1-2 weeks on a standard chow diet.
-
Record baseline body weights.
-
Switch mice to a high-fat diet for 8-12 weeks. A control group should remain on the chow diet.
-
Monitor body weight weekly. Mice on HFD are considered obese when they are significantly heavier (typically >20%) than the chow-fed controls.
-
Confirm the obese and insulin-resistant phenotype with baseline glucose and insulin measurements or a glucose tolerance test before starting the treatment protocol.
Administration of DGAT1-IN-1
Objective: To deliver the DGAT1 inhibitor to the animals consistently over the treatment period.
Materials:
-
DGAT1-IN-1 (or other DGAT1 inhibitor).
-
Vehicle solution (e.g., 1% Tween 80, 10% Pluronic F-68, or as specified by the compound supplier).[1][2]
-
Oral gavage needles (20-22 gauge, ball-tipped).
-
Syringes.
Procedure:
-
Prepare the dosing formulation of DGAT1-IN-1 in the appropriate vehicle. Ensure the compound is fully dissolved or forms a stable suspension.
-
Calculate the required dose for each mouse based on its most recent body weight (e.g., in mg/kg). Doses ranging from 1 to 30 mg/kg have been reported for various DGAT1 inhibitors.[1][7]
-
Administer the formulation via oral gavage. The frequency can be once or twice daily, depending on the pharmacokinetic properties of the inhibitor.[1][2]
-
The vehicle control group should receive an equivalent volume of the vehicle solution.
-
The treatment duration is typically between 2 to 8 weeks.[1][7][9]
Oral Lipid Tolerance Test (OLTT)
Objective: To assess the acute effect of DGAT1 inhibition on intestinal fat absorption.
Materials:
-
DGAT1-IN-1 and vehicle.
-
Corn oil or olive oil.
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes).
-
Triglyceride assay kit.
Procedure:
-
Fast mice for 4-6 hours.
-
Administer a single oral dose of DGAT1-IN-1 or vehicle.
-
After a set pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0).[11]
-
Administer an oral bolus of lipid (e.g., 10 ml/kg corn oil) via gavage.[7]
-
Collect blood samples at various time points post-lipid challenge (e.g., 1, 2, 4, 6 hours).
-
Measure plasma triglyceride concentrations at each time point.
-
Inhibition of DGAT1 is expected to blunt the postprandial rise in plasma triglycerides.[7]
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT)
Objective: To evaluate the effects of chronic DGAT1 inhibition on glucose homeostasis and insulin sensitivity.
Materials:
-
Glucose solution (sterile).
-
Human insulin.
-
Handheld glucometer and test strips.
Procedure for GTT:
-
Fast mice for 6 hours.
-
Collect a baseline blood sample from the tail vein to measure fasting glucose (t=0).
-
Administer an intraperitoneal (IP) injection of glucose (e.g., 1-2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Improved glucose tolerance is indicated by a faster clearance of glucose from the blood.
Procedure for ITT:
-
Fast mice for 4 hours.
-
Collect a baseline blood sample for fasting glucose (t=0).
-
Administer an IP injection of insulin (e.g., 0.75-1.0 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Enhanced insulin sensitivity is demonstrated by a greater reduction in blood glucose levels.
Concluding Remarks
The use of DGAT1-IN-1 and other DGAT1 inhibitors in mouse models of obesity provides a powerful tool for investigating the role of triglyceride synthesis in metabolic diseases. The protocols outlined above, based on established literature, offer a framework for conducting robust preclinical studies. Careful experimental design, consistent execution of protocols, and comprehensive metabolic phenotyping are crucial for obtaining reliable and interpretable data. Given that systemic DGAT1 inhibition can lead to skin abnormalities in mice, researchers may also consider intestine-targeted inhibitors to isolate the metabolic benefits derived from blocking intestinal lipid absorption while minimizing potential side effects.[1][2]
References
- 1. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice | PLOS One [journals.plos.org]
- 3. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]
- 6. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of DGAT1-IN-1: An In Vitro Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive protocol for determining the in vitro IC50 value of DGAT1-IN-1, a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the terminal step of triglyceride synthesis and represents a significant therapeutic target for metabolic diseases. The following sections detail the necessary reagents, experimental procedures for both cell-free and cell-based assays, and data analysis methods to accurately quantify the inhibitory potency of DGAT1-IN-1.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final and committed step in the biosynthesis of triglycerides by esterifying diacylglycerol (DAG) with a fatty acyl-CoA.[1][2][3] This process is central to the absorption of dietary fats in the small intestine and the storage of fat in adipose tissues.[3] Given its critical role in lipid metabolism, inhibition of DGAT1 is a promising strategy for the treatment of obesity and related metabolic disorders. DGAT1-IN-1 has been identified as a potent inhibitor of this enzyme. This document outlines the protocols to determine its half-maximal inhibitory concentration (IC50), a key parameter for characterizing its potency.
Data Presentation
The inhibitory activity of DGAT1-IN-1 against human DGAT1 is summarized in the table below. The IC50 value was determined using a cell lysate-based assay from Hep3B cells overexpressing human DGAT1.
| Compound | Target | Assay Type | IC50 (nM) |
| DGAT1-IN-1 | Human DGAT1 | Cell Lysate-based | < 10[4] |
Signaling Pathway of DGAT1
DGAT1 plays a crucial role in the glycerolipid metabolism pathway, specifically in the synthesis of triglycerides. The diagram below illustrates the final step of this pathway, where DGAT1 is the catalyst.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Experimental Protocols
Two primary in vitro methods are described for determining the IC50 of DGAT1 inhibitors: a cell-free enzymatic assay and a cell-based triglyceride synthesis assay.
Cell-Free DGAT1 Enzymatic Assay
This assay directly measures the enzymatic activity of DGAT1 using isolated microsomes or cell lysates containing the enzyme.
Materials:
-
Human DGAT1 enzyme source (e.g., cell lysate from Hep3B cells overexpressing human DGAT1 or human small intestinal microsomes)
-
DGAT1-IN-1
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG) and [14C]-Oleoyl-CoA (radiolabeled fatty acyl-CoA)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 0.625 g/L delipidated BSA
-
Quenching Solution: Chloroform/Methanol (2:1, v/v)
-
Phosphoric acid (2%)
-
Silica gel TLC plates
-
Scintillation counter and fluid
Protocol:
-
Compound Preparation: Prepare a serial dilution of DGAT1-IN-1 in DMSO.
-
Enzyme Preparation: If using cell lysates, prepare by sonication of cells in an ice-cold lysis buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors). Centrifuge to remove debris.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, 1,2-dioleoyl-glycerol, and [14C]-oleoyl-CoA.
-
Assay Plate Setup: Add the DGAT1 enzyme source to each well of a microplate.
-
Inhibitor Addition: Add the serially diluted DGAT1-IN-1 or vehicle (DMSO) to the wells and pre-incubate.
-
Reaction Initiation: Start the reaction by adding the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C with gentle agitation for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the chloroform/methanol quenching solution, followed by phosphoric acid for phase separation.
-
Lipid Extraction: Vortex the plate and centrifuge to separate the organic and aqueous phases.
-
TLC Analysis: Spot the organic phase onto a silica gel TLC plate and develop the plate to separate the radiolabeled triglycerides from unreacted substrates.
-
Quantification: Expose the TLC plate to a phosphor screen or scrape the triglyceride spots and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of DGAT1-IN-1 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Triglyceride Synthesis Assay
This assay measures the ability of DGAT1-IN-1 to inhibit triglyceride synthesis in whole cells.
Materials:
-
A suitable cell line (e.g., HT-29 or other intestinal cells)
-
DGAT1-IN-1
-
Cell culture medium
-
[14C]-glycerol or [14C]-oleic acid
-
Oleic acid complexed to BSA
-
Lysis buffer
-
Reagents for lipid extraction and TLC as described in the cell-free assay.
Protocol:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Compound Treatment: Treat the cells with various concentrations of DGAT1-IN-1 or vehicle (DMSO) for a predetermined time.
-
Labeling: Add [14C]-glycerol or [14C]-oleic acid complexed to BSA to the cell culture medium and incubate to allow for its incorporation into triglycerides.
-
Cell Lysis: Wash the cells with PBS and then lyse them.
-
Lipid Extraction and Analysis: Perform lipid extraction from the cell lysates and subsequent TLC analysis and quantification of radiolabeled triglycerides as described in the cell-free assay protocol (steps 9-12).
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of a DGAT1 inhibitor.
Caption: General workflow for in vitro DGAT1 IC50 determination.
Conclusion
The protocols described in this application note provide robust methods for determining the in vitro IC50 of DGAT1-IN-1. Accurate determination of this parameter is essential for the preclinical evaluation of this and other DGAT1 inhibitors as potential therapeutics for metabolic diseases. The provided data and methodologies offer a solid foundation for researchers in the field of drug discovery and development.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of DGAT1-IN-1 Stock Solutions for Preclinical Research
Audience: Researchers, scientists, and drug development professionals involved in metabolic disease and oncology research.
Abstract: This document provides a detailed protocol for the preparation, storage, and application of stock solutions for DGAT1-IN-1, a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][2][3] Its inhibition is a therapeutic strategy being explored for metabolic diseases such as obesity and type 2 diabetes, as well as certain types of cancer.[4][5][6] Adherence to proper solution preparation and storage protocols is critical for ensuring experimental reproducibility and accuracy.
Physicochemical and Biological Properties
DGAT1-IN-1 is a small molecule inhibitor that targets the acyl-CoA binding site of the DGAT1 enzyme.[7] This inhibition blocks the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triacylglycerol (TG), the primary form of energy storage in eukaryotes.[8][9]
Table 1: Physicochemical and Inhibitory Properties of DGAT1-IN-1
| Property | Value | Source |
|---|---|---|
| Target | Diacylglycerol O-acyltransferase 1 (DGAT1) | [4][10] |
| IC₅₀ | < 10 nM (for human DGAT1 in Hep3B cell lysate) | [10] |
| Molecular Formula | C₂₂H₂₆N₄O₃ | [11][12] |
| Molecular Weight | 551.4 g/mol | [4] |
| Solubility | 20 mg/mL (36.26 mM) in DMSO (requires sonication) |[4] |
Experimental Protocols
-
DGAT1-IN-1 powder
-
Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can be stored for long periods and diluted to final working concentrations for various experiments.
-
Pre-Experiment Preparation:
-
Allow the DGAT1-IN-1 vial to equilibrate to room temperature for at least one hour before opening to minimize moisture condensation.[13]
-
Ensure all glassware and equipment are clean, dry, and sterile if necessary.
-
Perform all steps in a chemical fume hood.
-
-
Weighing the Compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh the desired amount of DGAT1-IN-1 powder. For 1 mL of a 10 mM stock solution, weigh 5.514 mg of the compound (based on a molecular weight of 551.4 g/mol ).
-
-
Solubilization:
-
Add the appropriate volume of newly opened, anhydrous DMSO to the tube containing the powder. For a 10 mM stock, add 1 mL of DMSO for every 5.514 mg of compound.
-
Cap the tube securely.
-
-
Dissolution:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[14]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[4]
-
Caption: A flowchart illustrating the key steps for preparing a DGAT1-IN-1 stock solution.
Data Presentation: Stock Solution Calculations
For convenience, the table below provides pre-calculated masses of DGAT1-IN-1 required to prepare stock solutions of common concentrations.
Table 2: Mass of DGAT1-IN-1 for Various Stock Solution Concentrations
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
|---|---|---|---|
| 1 mM | 0.551 mg | 2.757 mg | 5.514 mg |
| 5 mM | 2.757 mg | 13.785 mg | 27.57 mg |
| 10 mM | 5.514 mg | 27.57 mg | 55.14 mg |
| 20 mg/mL | 20.0 mg | 100.0 mg | 200.0 mg |
Calculations are based on a Molecular Weight of 551.4 g/mol .
Application Notes
-
For in vitro cell-based assays: The DMSO stock solution should be serially diluted to the final desired concentration using cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1-0.5%, depending on the cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
For in vitro biochemical assays: The stock solution can be diluted in the appropriate assay buffer.[15] For example, a DGAT1 activity assay buffer might contain Tris-HCl, MgCl₂, and BSA.[16]
-
For in vivo studies: A DMSO stock is generally unsuitable for direct administration to animals. A specific formulation is required. For similar DGAT1 inhibitors, a common vehicle for oral gavage is a suspension in a solution containing carboxymethyl cellulose and Tween 80.[7] The development of an appropriate in vivo formulation should be performed on a case-by-case basis.
-
DGAT1-IN-1 stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C.[4]
-
Avoid introducing water into the DMSO stock, as it can cause the compound to precipitate. Use newly opened, anhydrous-grade DMSO for the best results.[4]
-
Before use, thaw a single aliquot at room temperature and gently mix before diluting into your experimental medium or buffer.[13] Do not reuse any remaining solution in the thawed aliquot.
DGAT1 Signaling Pathway and Inhibition
DGAT1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final, committed step of the primary triglyceride synthesis pathway.[8][17] It esterifies a fatty acyl-CoA molecule onto a diacylglycerol (DAG) substrate, forming triacylglycerol (TG).[18] DGAT1-IN-1 acts as a competitive inhibitor at the acyl-CoA binding site, preventing this reaction and thereby reducing the synthesis and storage of lipids.[7]
Caption: DGAT1 catalyzes TG synthesis from DAG and Acyl-CoA. DGAT1-IN-1 blocks this process.
References
- 1. apexbt.com [apexbt.com]
- 2. genecards.org [genecards.org]
- 3. DGAT1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DGAT1 Inhibitor Suppresses Prostate Tumor Growth and Migration by Regulating Intracellular Lipids and Non-Centrosomal MTOC Protein GM130 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. selleckchem.com [selleckchem.com]
- 11. echemi.com [echemi.com]
- 12. glpbio.com [glpbio.com]
- 13. DGAT-1 inhibitor | CAS:701232-20-4 | Diacylglycerol acyltransferase (DGAT1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aocs.org [aocs.org]
- 18. uniprot.org [uniprot.org]
Application Notes and Protocols for Assessing DGAT1 Activity Post-Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1][2] Its role in lipid metabolism makes it a significant therapeutic target for metabolic diseases such as obesity and diabetes, as well as for certain cancers.[3][4][5] Accurate assessment of DGAT1 activity following therapeutic intervention is crucial for drug development and understanding its physiological roles. These application notes provide detailed protocols for in vitro, cellular, and ex vivo assays to quantify DGAT1 activity post-treatment.
I. In Vitro DGAT1 Enzyme Activity Assays
Two primary methods are presented for the direct measurement of DGAT1 enzymatic activity in isolated systems, such as microsomal fractions from cells or tissues.
A. Protocol 1: Radiometric DGAT1 Activity Assay
This traditional and robust method measures the incorporation of a radiolabeled acyl-CoA into triacylglycerol.
Principle: The enzymatic activity of DGAT1 is determined by quantifying the amount of radiolabeled triacylglycerol formed from the substrates 1,2-diacylglycerol and [14C]oleoyl-CoA. The product is separated from the substrate by thin-layer chromatography (TLC) and quantified by scintillation counting.[6][7]
Experimental Protocol:
-
Preparation of Reaction Mixture:
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µg of microsomal protein (or cell lysate) to the reaction buffer.
-
If testing an inhibitor, pre-incubate the enzyme with the compound (e.g., PF-04620110 at a final concentration of 10 µM) on ice for 30 minutes.[8]
-
To specifically measure DGAT1 activity in the presence of DGAT2, a DGAT2 inhibitor (e.g., PF-06424439 at 25 µM) can be added.[8]
-
Initiate the reaction by adding the substrates (DOG and [¹⁴C]oleoyl-CoA) to a final volume of 50 µL.[6]
-
Incubate the reaction at 37°C for 30 minutes with gentle agitation.[8]
-
-
Lipid Extraction:
-
TLC and Quantification:
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the plate in a solvent system of hexane/ethyl ether/acetic acid (80:20:1, v/v/v).[6]
-
Visualize the lipid spots (e.g., using iodine vapor) and identify the triacylglycerol band by comparing with a standard.
-
Scrape the silica corresponding to the TG band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
B. Protocol 2: Fluorescence-Based DGAT1 Activity Assay
This high-throughput method measures the release of Coenzyme A (CoA-SH) during the DGAT1-catalyzed reaction.
Principle: The free sulfhydryl group of CoA-SH, released during the acylation reaction, reacts with a maleimide-based dye (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM) to produce a highly fluorescent product. The increase in fluorescence is proportional to DGAT1 activity.[6]
Experimental Protocol:
-
Preparation of Reagents:
-
Enzyme Reaction (384-well plate format):
-
Add the test compounds (dissolved in DMSO, final concentration 10%) and the microsomal protein to the wells of a 384-well plate.[6]
-
Add the assay buffer.
-
Initiate the reaction by adding the oleoyl-CoA and 1,2-DOG substrates. The final reaction volume is 25 µL.[6]
-
Incubate at room temperature for up to 30 minutes.[6]
-
-
Detection:
-
Add the CPM dye to each well.
-
Measure the fluorescence using a plate reader with excitation at 355 nm and emission at 460 nm.[6]
-
The rate of fluorescence increase is proportional to DGAT1 activity.
-
Data Presentation: In Vitro Assays
| Assay Type | Key Parameters Measured | Example Units |
| Radiometric Assay | Rate of [14C]oleoyl-CoA incorporation into TG | pmol/min/mg protein |
| Fluorescence Assay | Rate of fluorescence increase | RFU/min/µg protein |
| Inhibitor Assessment | IC50 (half maximal inhibitory concentration) | µM or nM |
II. Cellular DGAT1 Activity Assays
These methods assess DGAT1 activity within intact cells, providing insights into the enzyme's function in a more physiological context.
A. Protocol 3: Stable Isotope Labeling and LC/MS/MS Analysis
Principle: Cells are incubated with a stable isotope-labeled fatty acid, such as [¹³C₁₈]oleic acid. The incorporation of this labeled fatty acid into the cellular triacylglycerol pool is quantified by liquid chromatography-tandem mass spectrometry (LC/MS/MS), providing a direct measure of TG synthesis activity.[9]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HepG2) and grow to desired confluency.
-
Treat cells with the test compound for the desired duration.
-
-
Stable Isotope Labeling:
-
Prepare a labeling medium containing [¹³C₁₈]oleic acid complexed to BSA.
-
Remove the culture medium and incubate the cells with the labeling medium for 2-4 hours.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells into a solvent mixture (e.g., chloroform:methanol 2:1) for lipid extraction.
-
-
LC/MS/MS Analysis:
-
Dry the lipid extract under nitrogen and reconstitute in a suitable solvent.
-
Analyze the sample using an LC/MS/MS system to quantify the levels of [¹³C₁₈]oleoyl-incorporated triacylglycerol species.[9]
-
The amount of labeled TG is indicative of DGAT1 activity.
-
B. Protocol 4: Lipid Droplet Formation Assay
Principle: DGAT1 activity leads to the synthesis of TG, which is stored in cellular lipid droplets (LDs). The formation and abundance of these LDs can be visualized and quantified using fluorescent lipophilic dyes like BODIPY 493/503.[10][11]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips or in imaging-compatible plates.
-
Treat cells with an oleic acid solution (e.g., 200 µM) to induce lipid droplet formation, along with the test compound or vehicle.[11] For example, human myotubes can be treated with 100 µM oleic acid for 4 to 24 hours in the presence or absence of a DGAT1 inhibitor.[12]
-
Incubate for a specified time (e.g., 16-24 hours).
-
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with BODIPY 493/503 (e.g., 1 µg/mL) to visualize lipid droplets.
-
Counterstain nuclei with a dye like Hoechst 33342 if desired.[12]
-
-
Imaging and Quantification:
Data Presentation: Cellular Assays
| Assay Type | Key Parameters Measured | Example Units |
| Stable Isotope Labeling | Amount of labeled TG | pmol/µg protein or Relative abundance |
| Lipid Droplet Assay | Number of lipid droplets per cell | Count |
| Total lipid droplet area per cell | µm² | |
| Fold change vs. control | Dimensionless |
III. Ex Vivo DGAT1 Activity Assay
This protocol is for assessing DGAT1 activity in tissues isolated from animals previously treated with a test compound.
Protocol 5: Intestinal DGAT1 Activity
Principle: Sections of the small intestine from treated animals are incubated with a radiolabeled fatty acid. The incorporation of the label into triacylglycerols is then measured to determine the ex vivo DGAT1 activity.[6]
Experimental Protocol:
-
Animal Dosing:
-
Administer the test compound or vehicle to mice (e.g., C57BL/6) via oral gavage (e.g., 30 mg/kg).[6]
-
-
Tissue Harvesting:
-
After a specified time (e.g., 1 hour), euthanize the animals and harvest sections of the small intestine (jejunum).[6]
-
-
Ex Vivo Incubation:
-
Incubate the intestinal sections in PBS containing 1 µCi of [¹⁴C]oleic acid, 4.5 mg/mL glucose, and 5% BSA for 1 hour at 37°C.[6]
-
-
Homogenization and Lipid Extraction:
-
Homogenize the tissue sections.
-
Extract the lipids using a hexane-based solvent system.[6]
-
-
Quantification:
-
The lipid-enriched hexane fraction can be directly quantified by scintillation counting or further analyzed by TLC as described in Protocol 1 to specifically measure incorporation into TG.[6]
-
IV. Visualizations
Signaling Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. genecards.org [genecards.org]
- 3. DGAT1 Inhibitor Suppresses Prostate Tumor Growth and Migration by Regulating Intracellular Lipids and Non-Centrosomal MTOC Protein GM130 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of triglyceride synthesis as a treatment strategy for obesity: lessons from DGAT1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DGAT1-dependent lipid droplet biogenesis protects mitochondrial function during starvation-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for DGAT1-IN-1 in Lipid Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis, playing a crucial role in dietary fat absorption and storage.[1][2] As a member of the membrane-bound O-acyltransferase (MBOAT) family, DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[3][4] This function makes DGAT1 a compelling therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[4][5] DGAT1-IN-1 is a potent and selective small molecule inhibitor of human DGAT1, exhibiting high efficacy in cellular assays. These application notes provide detailed protocols for utilizing DGAT1-IN-1 in both cell-free and cell-based lipid uptake and triglyceride synthesis assays to investigate its effects on lipid metabolism.
Mechanism of Action
DGAT1-IN-1 functions by binding to the fatty acyl-CoA substrate-binding tunnel within the DGAT1 enzyme. This direct interaction blocks the entry of the fatty acyl-CoA substrate, thereby inhibiting the synthesis of triglycerides.[6] This targeted inhibition leads to a reduction in the cellular storage of lipids.
Quantitative Data Summary
The inhibitory activity of DGAT1-IN-1 and other relevant DGAT1 inhibitors is summarized in the table below. This data provides a comparative reference for researchers working with these compounds.
| Compound | Target | IC50 | Assay System | Reference |
| DGAT1-IN-1 | Human DGAT1 | < 10 nM | Cell lysate from Hep3B cells overexpressing human DGAT1 | [7][8] |
| T863 | Human DGAT1 | 49 nM | CPM fluorescent assay | [9] |
| T863 | Mouse DGAT1 | 17 nM | TLC assay | [9] |
| A-922500 | Human DGAT1 | 9 nM | Cell-free assay | [10] |
| A-922500 | Mouse DGAT1 | 22 nM | Cell-free assay | [10] |
| H128 | Human DGAT1 | 98 nM | Not specified | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DGAT1 signaling pathway in triglyceride synthesis and a general workflow for a cell-based lipid uptake assay using DGAT1-IN-1.
Experimental Protocols
Cell-Free DGAT1 Enzyme Activity Assay
This assay measures the direct inhibitory effect of DGAT1-IN-1 on DGAT1 enzyme activity in a cell-free system using microsomes as the enzyme source.
Materials:
-
Human intestinal microsomes
-
DGAT1-IN-1
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
[14C]-Oleoyl-CoA
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Hexane:Diethyl ether:Acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DGAT1-IN-1 in DMSO.
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4) and 25 mM MgCl2.[11]
-
Prepare a substrate mix containing 100 µM 1,2-dioleoyl-sn-glycerol and 25 µM oleoyl-CoA with [14C]oleoyl-CoA as a tracer in the reaction buffer.[11]
-
Dilute human intestinal microsomes in the reaction buffer.
-
-
Enzyme Inhibition:
-
In a microcentrifuge tube, add the desired concentration of DGAT1-IN-1 (or vehicle control - DMSO).
-
Add 5-10 µg of the microsomal protein to each tube.[11]
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate mix to the tubes.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.
-
-
Lipid Extraction:
-
Stop the reaction by adding the lipid extraction solvent.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
TLC Separation and Quantification:
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the triglycerides from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica gel corresponding to the triglyceride band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of DGAT1 inhibition for each concentration of DGAT1-IN-1 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Lipid Uptake and Triglyceride Synthesis Assay
This assay evaluates the effect of DGAT1-IN-1 on lipid uptake and triglyceride synthesis in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line, e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DGAT1-IN-1
-
[14C]-Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
TLC plates and developing solvent as in the cell-free assay
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture:
-
Plate HEK293 cells in 12-well or 24-well plates and grow to confluence.
-
-
Inhibitor Treatment:
-
Prepare various concentrations of DGAT1-IN-1 in the cell culture medium.
-
Pre-treat the cells with the DGAT1-IN-1 solutions (or vehicle control) for 1 hour at 37°C.[9]
-
-
Lipid Uptake:
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS to remove excess radiolabeled fatty acid.[9]
-
Lyse the cells and extract the total cellular lipids using the lipid extraction solvent.
-
-
TLC Separation and Quantification:
-
Follow the same procedure for TLC separation and quantification as described in the cell-free assay protocol.
-
-
Data Analysis:
-
Determine the amount of [14C] incorporated into triglycerides for each treatment condition.
-
Calculate the percentage of inhibition of triglyceride synthesis for each concentration of DGAT1-IN-1 relative to the vehicle control.
-
Determine the IC50 value for the inhibition of cellular triglyceride synthesis.
-
Conclusion
DGAT1-IN-1 is a valuable tool for studying the role of DGAT1 in lipid metabolism. The provided protocols offer robust methods to assess its inhibitory activity in both isolated enzyme and cellular systems. These assays are essential for the preclinical evaluation of DGAT1 inhibitors as potential therapeutics for metabolic disorders. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
References
- 1. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. adooq.com [adooq.com]
- 6. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT1-IN-1 - MedChem Express [bioscience.co.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of DGAT1-IN-1 on HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. It plays a crucial role in the absorption of dietary fat and the storage of lipids. In the liver, DGAT1 is involved in the esterification of exogenous fatty acids into triglycerides, which can be stored in lipid droplets or secreted as part of very low-density lipoproteins (VLDL). Dysregulation of DGAT1 activity is associated with metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). DGAT1-IN-1 is a potent and selective inhibitor of DGAT1, with a reported IC50 of less than 10 nM in a cell lysate model overexpressing human DGAT1. These application notes provide a comprehensive set of protocols to study the effects of DGAT1-IN-1 on the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver metabolism. The following protocols detail methods for cell culture, induction of steatosis, and the assessment of cell viability, lipid accumulation, and triglyceride content following treatment with DGAT1-IN-1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified DGAT1 signaling pathway in hepatocytes and the general experimental workflow for studying the effects of DGAT1-IN-1.
Caption: Simplified DGAT1 signaling pathway in hepatocytes.
Caption: General experimental workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HepG2 Cells | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| DGAT1-IN-1 | MedChemExpress | HY-100647 |
| Oleic Acid | Sigma-Aldrich | O1008 |
| Palmitic Acid | Sigma-Aldrich | P0500 |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |
| Oil Red O | Sigma-Aldrich | O0625 |
| Isopropanol | Sigma-Aldrich | I9516 |
| Formalin solution, neutral buffered, 10% | Sigma-Aldrich | HT501128 |
| Hematoxylin | Sigma-Aldrich | H9627 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Triglyceride Quantification Kit | Abcam | ab65336 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary antibodies (e.g., anti-DGAT1, anti-β-actin) | Cell Signaling | - |
| HRP-conjugated secondary antibodies | Cell Signaling | - |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Experimental Protocols
HepG2 Cell Culture
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Seed cells for experiments at the densities specified in each protocol.
Preparation of Fatty Acid Solution
-
Prepare a 100 mM stock solution of oleic acid and a 50 mM stock solution of palmitic acid in 100% ethanol.
-
To prepare the working solution, first prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Warm the BSA solution to 37°C.
-
Add the required volume of oleic and palmitic acid stock solutions to pre-warmed serum-free DMEM to achieve a final concentration (e.g., 2:1 molar ratio of oleic to palmitic acid, with a final total fatty acid concentration of 0.5-1.0 mM).
-
Add the fatty acid-DMEM mixture to the 10% BSA solution to achieve a final BSA concentration of 1%.
-
Incubate at 37°C for 30 minutes with occasional vortexing to allow complexing of fatty acids to BSA.
-
Filter-sterilize the solution before use.
DGAT1-IN-1 Treatment
-
Prepare a stock solution of DGAT1-IN-1 in DMSO (e.g., 10 mM).
-
For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is recommended to determine the optimal concentration.
-
The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only) in all experiments.
Cell Viability (MTT) Assay
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[1]
-
Treat cells with various concentrations of DGAT1-IN-1 with or without fatty acid co-treatment for 24-48 hours.
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Accumulation (Oil Red O Staining)
-
Seed HepG2 cells in 24-well plates (with or without coverslips) at a density of 1 x 10^5 cells/well and allow them to attach overnight.[2]
-
Induce steatosis by treating the cells with the fatty acid solution for 24 hours.
-
Co-treat with various concentrations of DGAT1-IN-1 for the duration of the fatty acid treatment.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes.[3]
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.[3][4]
-
Stain the cells with freshly prepared Oil Red O working solution for 15-30 minutes at room temperature.[2][4]
-
Wash the cells with water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.[2][3]
-
Acquire images using a light microscope.
-
For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with shaking.
-
Measure the absorbance of the eluted stain at 490-520 nm.[5][6]
Triglyceride Quantification
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well and treat as described in section 4.5.
-
After treatment, wash the cells with ice-cold PBS and scrape them into a suitable lysis buffer.
-
Homogenize the cell lysate by sonication.
-
Determine the protein concentration of the lysate using a BCA protein assay kit for normalization.
-
Quantify the triglyceride content using a commercial Triglyceride Quantification Kit according to the manufacturer's instructions.[7]
-
Express the triglyceride levels as mg/dL or normalized to the total protein concentration (mg/mg protein).
Western Blotting
-
Seed HepG2 cells in 6-well plates and treat as described in section 4.5.
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-DGAT1, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of DGAT1-IN-1 on HepG2 Cell Viability
| DGAT1-IN-1 Conc. | Cell Viability (% of Control) |
| Vehicle (DMSO) | 100 ± SD |
| 1 nM | Mean ± SD |
| 10 nM | Mean ± SD |
| 100 nM | Mean ± SD |
| 1 µM | Mean ± SD |
| 10 µM | Mean ± SD |
Table 2: Effect of DGAT1-IN-1 on Lipid Accumulation (Oil Red O Quantification)
| Treatment | Absorbance at 510 nm |
| Control | Mean ± SD |
| Fatty Acids (FA) | Mean ± SD |
| FA + DGAT1-IN-1 (10 nM) | Mean ± SD |
| FA + DGAT1-IN-1 (100 nM) | Mean ± SD |
| FA + DGAT1-IN-1 (1 µM) | Mean ± SD |
Table 3: Effect of DGAT1-IN-1 on Intracellular Triglyceride Content
| Treatment | Triglyceride (mg/mg protein) |
| Control | Mean ± SD |
| Fatty Acids (FA) | Mean ± SD |
| FA + DGAT1-IN-1 (10 nM) | Mean ± SD |
| FA + DGAT1-IN-1 (100 nM) | Mean ± SD |
| FA + DGAT1-IN-1 (1 µM) | Mean ± SD |
Table 4: Effect of DGAT1-IN-1 on DGAT1 Protein Expression
| Treatment | Relative DGAT1 Expression (normalized to β-actin) |
| Control | 1.0 ± SD |
| Fatty Acids (FA) | Mean ± SD |
| FA + DGAT1-IN-1 (100 nM) | Mean ± SD |
References
- 1. Diacylglycerol Acyltransferase 1 Is Regulated by Its N-Terminal Domain in Response to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating Postprandial Hyperlipidemia Using DGAT1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1] In the small intestine, DGAT1 plays a crucial role in the absorption of dietary fats by re-esterifying monoacylglycerols and fatty acids into triglycerides, which are then packaged into chylomicrons and secreted into the circulation.[1][2] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for managing metabolic disorders such as obesity, type 2 diabetes, and postprandial hyperlipidemia.[3][4] DGAT1-IN-1 and other potent and selective DGAT1 inhibitors serve as valuable research tools to investigate the physiological and pathophysiological roles of DGAT1 in lipid metabolism.
These application notes provide an overview of the use of DGAT1 inhibitors to study postprandial hyperlipidemia, including detailed protocols for in vivo and in vitro experiments and representative data.
Mechanism of Action
DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER).[5][6] It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[7][8] There are two known DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and belong to distinct protein families.[1] While both enzymes catalyze the same reaction, they exhibit different tissue expression patterns and substrate specificities, suggesting non-redundant roles in triglyceride metabolism.[6][9] DGAT1 is highly expressed in the small intestine, adipose tissue, and mammary glands.[1][9] Inhibition of DGAT1 in the intestine reduces the synthesis and secretion of chylomicrons, leading to a blunted postprandial triglyceride excursion.[1][10][11]
Signaling Pathway of DGAT1 in Triglyceride Synthesis
Caption: DGAT1-mediated triglyceride synthesis in enterocytes.
Applications in Postprandial Hyperlipidemia Research
The use of DGAT1 inhibitors allows for the investigation of:
-
The role of intestinal DGAT1 in dietary fat absorption: By inhibiting DGAT1 specifically in the gut, researchers can quantify its contribution to postprandial triglyceride levels.[2]
-
The impact of DGAT1 inhibition on gut hormone secretion: Studies have shown that DGAT1 inhibition can increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose homeostasis.[10][12]
-
The therapeutic potential of DGAT1 inhibition for metabolic diseases: Animal models of obesity and insulin resistance can be used to evaluate the long-term effects of DGAT1 inhibitors on body weight, glucose tolerance, and hepatic steatosis.[4][13]
-
The interplay between triglyceride and cholesterol metabolism: DGAT1 inhibition has been shown to affect cholesterol absorption and homeostasis.[1]
Data Presentation
In Vitro Potency of DGAT1 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| DGAT1-IN-1 (T863) | Human DGAT1 | 2 | In vitro enzyme assay | [3] |
| DGAT1-IN-1 (T863) | Mouse DGAT1 | 3 | In vitro enzyme assay | [3] |
| PF-04620110 | Human DGAT1 | 11 | In vitro enzyme assay | [10] |
| H128 | Human DGAT1 | 98 | In vitro enzyme assay | [13] |
In Vivo Efficacy of DGAT1 Inhibitors on Postprandial Triglycerides
| Animal Model | DGAT1 Inhibitor | Dose (mg/kg) | Route | % Reduction in Postprandial TG AUC | Reference |
| C57BL/6 Mice | A-922500 | 3 | p.o. | ~80% | [14] |
| ob/ob Mice | A-922500 | 3 | p.o. | ~75% | [14] |
| Sprague-Dawley Rats | A-922500 | 3 | p.o. | ~90% | [14] |
| Diet-Induced Obese Mice | T863 | 10 | p.o. | Significant reduction | [3] |
| db/db Mice | H128 | 10 | p.o. | Significant reduction | [13] |
Experimental Protocols
In Vivo Oral Fat Tolerance Test (OFTT)
This protocol is designed to assess the effect of a DGAT1 inhibitor on postprandial triglyceride levels in rodents.
Materials:
-
DGAT1 inhibitor (e.g., DGAT1-IN-1)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Corn oil
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), fasted overnight (12-16 hours)
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
Plasma triglyceride assay kit
Protocol:
-
Fast animals overnight with free access to water.
-
The following morning, administer the DGAT1 inhibitor or vehicle by oral gavage. A typical dose for a potent inhibitor might be in the range of 1-10 mg/kg.[13][14]
-
After a specified pretreatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) via tail vein or other appropriate method.
-
Administer an oral bolus of corn oil (e.g., 10 ml/kg for mice, 5 ml/kg for rats).[14]
-
Collect blood samples at various time points post-oil gavage (e.g., 1, 2, 3, and 4 hours).[14]
-
Centrifuge the blood samples to separate plasma.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride excursion over time for both vehicle and inhibitor-treated groups to quantify the effect on postprandial lipemia.
Experimental Workflow for In Vivo Oral Fat Tolerance Test
Caption: Workflow for an in vivo oral fat tolerance test.
In Vitro Triglyceride Synthesis Assay in Cells
This protocol measures the direct inhibitory effect of a compound on DGAT1 activity in a cellular context.
Materials:
-
HEK293 cells overexpressing human DGAT1 (or other suitable cell line)
-
Cell culture medium and supplements
-
DGAT1 inhibitor
-
[14C]-oleic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter and fluid
Protocol:
-
Plate HEK293-hDGAT1 cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of the DGAT1 inhibitor or vehicle for 1 hour.[3]
-
Prepare the labeling medium by complexing [14C]-oleic acid with fatty acid-free BSA in serum-free medium. A typical concentration is 10 µM oleic acid.[3]
-
Remove the pre-treatment medium and add the [14C]-oleic acid containing medium to the cells.
-
Incubate for 2-4 hours to allow for fatty acid uptake and incorporation into triglycerides.[3]
-
Wash the cells twice with cold PBS to remove unincorporated radiolabel.
-
Extract total lipids from the cells using an appropriate solvent system (e.g., hexane:isopropanol 3:2).
-
Spot the lipid extracts onto a TLC plate and develop the plate in a solvent system that separates neutral lipids (e.g., hexane:diethyl ether:acetic acid 80:20:1).
-
Visualize the lipid spots (e.g., using iodine vapor) and identify the triglyceride band by comparing with a standard.
-
Scrape the triglyceride band from the TLC plate into a scintillation vial.
-
Add scintillation fluid and quantify the amount of [14C] incorporated into triglycerides using a scintillation counter.
-
Calculate the IC50 value of the inhibitor by plotting the percent inhibition of triglyceride synthesis against the inhibitor concentration.
Logical Relationship of DGAT1 Inhibition and its Metabolic Consequences
Caption: Metabolic consequences of DGAT1 inhibition.
Conclusion
DGAT1-IN-1 and other selective DGAT1 inhibitors are indispensable tools for elucidating the role of DGAT1 in postprandial hyperlipidemia and other metabolic diseases. The protocols and data presented here provide a framework for researchers to design and execute experiments to further investigate the therapeutic potential of targeting DGAT1. Careful consideration of the experimental model, inhibitor dosage, and relevant endpoints is crucial for obtaining robust and interpretable results.
References
- 1. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.library.nyu.edu [search.library.nyu.edu]
- 5. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of human skeletal muscle cells with inhibitors of diacylglycerol acyltransferases 1 and 2 to explore isozyme-specific roles on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DGAT1 Expression Increases Heart Triglyceride Content but Ameliorates Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential mechanism of enhanced postprandial glucagon‐like peptide‐1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting DGAT1-IN-1 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of DGAT1-IN-1, a Diacylglycerol O-acyltransferase 1 inhibitor. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: DGAT1-IN-1 Instability in Solution
Researchers using DGAT1-IN-1 may encounter issues with its stability in solution, which can manifest as precipitation, loss of activity, or inconsistent experimental results. This guide provides a systematic approach to troubleshooting these problems.
Initial Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and resolve common issues with DGAT1-IN-1 solution stability.
Caption: A flowchart for diagnosing and resolving DGAT1-IN-1 instability.
Quantitative Data Summary
The stability and solubility of DGAT1 inhibitors can be influenced by the solvent, storage temperature, and pH. While specific data for DGAT1-IN-1 is limited, the following table summarizes typical data for DGAT1 inhibitors.
| Parameter | Condition | Value/Recommendation |
| Solubility | DMSO | ≥ 50 mg/mL (for a similar DGAT-1 inhibitor)[1] |
| Aqueous Buffer (PBS) | Low; some inhibitors show < 10 µM solubility.[2][3] | |
| Stock Solution Storage | -80°C | Stable for up to 2 years (for DGAT1-IN-1).[4] Other inhibitors stable for at least 6 months.[5] |
| -20°C | Stable for up to 1 year (for DGAT1-IN-1).[4] Other inhibitors stable for 1 to 3 months.[5][6] | |
| Working Solution | In vivo experiments | It is recommended to prepare fresh solutions and use them on the same day.[5] |
| General Handling | Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by preparing aliquots.[5] |
Frequently Asked Questions (FAQs)
Q1: My DGAT1-IN-1 precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A1: This is a common issue due to the low aqueous solubility of many small molecule inhibitors, including some DGAT1 inhibitors which have solubilities below 10 µM in PBS buffer.[2][3] Here are some steps to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as is tolerable for your experimental system (typically 0.1% to 0.5%) to help maintain solubility.
-
Use of Solubilizing Agents: Consider including a solubilizing agent in your buffer, such as bovine serum albumin (BSA) or non-ionic detergents like Tween-20 or Triton X-100, at low concentrations.
-
Prepare Fresh Dilutions: Always prepare working solutions fresh from the stock solution immediately before use.[5] Do not store aqueous dilutions.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but this may not be a long-term solution if the compound is supersaturated.[5]
Q2: I am seeing a decrease in the inhibitory activity of DGAT1-IN-1 in my multi-day experiment. Could the compound be degrading?
A2: Yes, it is possible that the compound is degrading in your experimental conditions. While stock solutions are stable when stored properly, working solutions in aqueous buffers at physiological temperatures (e.g., 37°C) can be less stable.
-
Replenish the Compound: In long-term cell culture experiments, it may be necessary to replenish the medium with freshly diluted DGAT1-IN-1 daily.
-
Protect from Light: Some compounds are light-sensitive. It is good practice to protect solutions from light, especially during incubation.[5]
-
pH Stability: Check the pH of your experimental buffer. Extremes in pH can cause hydrolysis of labile functional groups in the molecule.
-
Buffer Compatibility: Ensure that no components in your buffer are reactive with the inhibitor.
Q3: What are the recommended storage conditions for DGAT1-IN-1?
A3: For long-term storage, DGAT1-IN-1 stock solutions in an anhydrous solvent like DMSO should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]
Q4: How can I be sure that the activity I am observing is specific to DGAT1 inhibition?
A4: To confirm the specificity of DGAT1-IN-1, consider the following experimental controls:
-
Use a Structurally Unrelated DGAT1 Inhibitor: Comparing the effects of DGAT1-IN-1 with another known DGAT1 inhibitor can help confirm that the observed phenotype is due to DGAT1 inhibition.
-
DGAT1 Knockout/Knockdown Cells: The most rigorous control is to use cells where the DGAT1 gene has been knocked out or its expression is knocked down (e.g., using CRISPR/Cas9 or siRNA). The inhibitor should have no effect in these cells.
-
Dose-Response Curve: Perform a dose-response experiment to ensure that the observed effect is dependent on the concentration of the inhibitor.
The following diagram illustrates the relationship between DGAT1 and its downstream effects, providing context for expected experimental outcomes.
Caption: Inhibition of DGAT1 by DGAT1-IN-1 blocks triglyceride synthesis.
Experimental Protocols
Protocol 1: Preparation of DGAT1-IN-1 Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the solid DGAT1-IN-1 to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in anhydrous DMSO.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in low-binding tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[4]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions in your final experimental buffer (e.g., cell culture medium). It is often best to do an intermediate dilution in buffer before the final dilution to minimize precipitation.
-
Add the final dilution to your experimental system immediately.
-
Protocol 2: In Vitro DGAT1 Activity Assay
This protocol is adapted from published methods for measuring DGAT1 activity in cell lysates or microsomal fractions.[7][8][9]
-
Preparation of Cell Lysate/Microsomes:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by sonication in an ice-cold lysis buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).[7]
-
Centrifuge to remove unbroken debris. The supernatant can be used as the source of DGAT1 enzyme.
-
-
Assay Reaction:
-
The assay mixture should contain:
-
Cell lysate/microsomal protein (5-10 µg)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
MgCl₂ (25 mM is used to specifically measure DGAT1 activity over DGAT2)[9]
-
Substrates: 1,2-dioleoyl-sn-glycerol (e.g., 100 µM) and oleoyl-CoA (e.g., 25-50 µM) containing a radiolabeled tracer like [¹⁴C]oleoyl-CoA.[7][8]
-
-
Add DGAT1-IN-1 (or vehicle control) to the reaction mixture at the desired concentrations.
-
-
Incubation and Termination:
-
Lipid Extraction and Analysis:
-
Perform a phase separation (e.g., by adding phosphoric acid).
-
Collect the organic phase containing the lipids.
-
Separate the lipids by thin-layer chromatography (TLC) using a solvent system like hexane:diethyl ether:acetic acid (80:20:1).[8]
-
Quantify the amount of radiolabeled triglyceride formed using a scintillation counter or phosphorimager.
-
References
- 1. DGAT-1 inhibitor | CAS:701232-20-4 | Diacylglycerol acyltransferase (DGAT1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DGAT-1 Inhibitor, A 922500 - CAS 959122-11-3 - Calbiochem | 252801 [merckmillipore.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of DGAT1 Inhibitors in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors in mouse models. The information is designed to help you anticipate, manage, and interpret the gastrointestinal (GI) side effects commonly associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with DGAT1 inhibitor administration in mice?
The most frequently reported GI side effect is diarrhea.[1][2][3] The severity can range from mild to severe watery diarrhea, which in some cases can lead to mortality, particularly with combined DGAT1 and DGAT2 inhibition or under a high-fat diet.[2][4] Other associated effects include intestinal injury and failure of the intestinal barrier.[1][4]
Q2: What is the primary mechanism behind DGAT1 inhibitor-induced diarrhea?
DGAT1 is a key enzyme in the final step of triglyceride (TG) synthesis within enterocytes of the small intestine. Inhibition of DGAT1 leads to impaired absorption and re-esterification of dietary fatty acids.[1][4] This results in an accumulation of free fatty acids in the intestinal lumen, which can be cytotoxic, leading to intestinal barrier dysfunction and subsequent osmotic diarrhea.[2][4]
Q3: Do all DGAT1 inhibitors cause the same severity of GI side effects?
The severity of GI side effects is dose-dependent.[3][4] Additionally, the specific inhibitor used can influence the outcome. For instance, some studies suggest that gut-specific or partial DGAT1 inhibition might be an approach to reduce systemic side effects.[5] It is crucial to consult the literature for the specific inhibitor you are using and its known GI toxicity profile.
Q4: How does diet influence the gastrointestinal side effects of DGAT1 inhibitors?
Diet, particularly high-fat diets (HFD), significantly exacerbates the GI side effects of DGAT1 inhibitors.[1][2] Mice on an HFD (e.g., 60% fat) treated with DGAT1/2 inhibitors experienced severe watery diarrhea.[1][4] This is because the high load of dietary fat cannot be properly absorbed, leading to a greater accumulation of cytotoxic free fatty acids in the intestine.
Q5: Is it possible to separate the therapeutic effects of DGAT1 inhibitors from their GI side effects?
Achieving a clear separation between efficacy and GI adverse effects can be challenging, as near-complete DGAT1 inhibition may be required to observe significant elevations in beneficial gut hormones like GLP-1.[5] However, some strategies to mitigate GI side effects while retaining therapeutic benefits could include using gut-targeted inhibitors or adjusting the dosing regimen.[5][6]
Troubleshooting Guides
Issue 1: Unexpectedly Severe Diarrhea and Mortality in Study Animals
Possible Causes:
-
High Dose of Inhibitor: The administered dose may be too high, leading to excessive inhibition of fat absorption.
-
High-Fat Diet: The fat content of the diet may be too high, overwhelming the compensatory mechanisms for fat absorption.
-
Combined DGAT1/DGAT2 Inhibition: If using a non-selective inhibitor or a combination of inhibitors, the blockade of both DGAT pathways can lead to more severe GI toxicity.[1][4]
-
Mouse Strain Sensitivity: Different mouse strains may have varying sensitivities to DGAT1 inhibition.
Troubleshooting Steps:
-
Dose Reduction: Conduct a dose-response study to find the minimum effective dose with tolerable GI side effects.
-
Dietary Modification: If experimentally feasible, consider reducing the percentage of fat in the diet.
-
Inhibitor Specificity: Ensure the inhibitor is selective for DGAT1 if the intention is not to inhibit DGAT2. In mice, DGAT2 can partially compensate for the loss of DGAT1 activity in the intestine.[7]
-
Hydration and Supportive Care: Provide supportive care, such as subcutaneous fluids, to prevent dehydration in animals with diarrhea.
-
Monitor Animal Health: Implement a scoring system to monitor the severity of diarrhea and establish clear humane endpoints.
Issue 2: High Variability in Gastrointestinal Side Effects Between Animals
Possible Causes:
-
Inconsistent Dosing: Inaccurate or inconsistent oral gavage technique can lead to variability in drug exposure.
-
Coprophagy: Mice engaging in coprophagy can alter their gut environment and response to the inhibitor.
-
Differences in Food Intake: Individual differences in food consumption, especially of high-fat diets, can lead to variable fat loads in the GI tract.
-
Gut Microbiome Differences: The composition of the gut microbiota can influence lipid metabolism and intestinal health.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure all personnel are proficient in oral gavage techniques to deliver a consistent dose.
-
House Animals Individually: If coprophagy is a concern, individual housing can help standardize the gut environment.
-
Monitor Food Intake: Measure daily food intake to correlate with the severity of GI side effects.
-
Acclimatization Period: Allow for a sufficient acclimatization period on the experimental diet before starting inhibitor treatment.
Quantitative Data Summary
Table 1: Examples of DGAT1 Inhibitors and Dosing Regimens in Mice
| Inhibitor | Dose | Vehicle | Mouse Strain | Key Findings on GI Effects | Reference |
| PF-04620110 | 3 mg/kg (oral) | 0.5% w/v hydroxypropylmethylcellulose | C57BL/6J | Alone, did not induce significant diarrhea. In combination with a DGAT2 inhibitor, caused severe watery diarrhea. | [4] |
| T863 | 30 mg/kg (oral) | Carboxymethyl cellulose/Tween 80 (1:1) | C57BL/6 | Delayed fat absorption and caused lipid accumulation in the distal small intestine. | [8] |
| AZD7687 | 5-20 mg/day (in humans) | Not specified for mice | Not applicable (human study) | Doses >5 mg/day led to increased GI side effects, primarily diarrhea. | [3] |
| H128 | 3 and 10 mg/kg | Not specified | db/db mice | Reduced food intake modestly. | [9] |
Experimental Protocols
Protocol 1: Assessment of Diarrhea
-
Animal Acclimatization: Acclimate mice to the experimental diet (e.g., 60% high-fat diet) for at least one week before inhibitor administration.
-
Inhibitor Administration: Administer the DGAT1 inhibitor orally at the desired dose and frequency. A common vehicle is 0.5% w/v hydroxypropylmethylcellulose in water.[4]
-
Fecal Monitoring: Observe the mice for signs of diarrhea. Fecal consistency can be scored using a standardized scale (e.g., 0 = normal, well-formed pellet; 1 = soft pellet; 2 = very soft, unformed feces; 3 = watery diarrhea).
-
Fecal Collection: Collect all feces produced over a defined period (e.g., 24 hours) to measure fecal water content and fatty acid excretion.
-
Fecal Fatty Acid Analysis: Lyophilize the collected feces to determine dry weight. Extract lipids from the dried feces and quantify the fatty acid content using methods like gas chromatography.
Protocol 2: Oral Lipid Challenge
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Inhibitor Pre-treatment: Administer the DGAT1 inhibitor orally at a specified time before the lipid challenge (e.g., 1 hour prior).[8]
-
Lipid Bolus: Administer a bolus of corn oil (e.g., 10 ml/kg) via oral gavage.[8]
-
Blood Sampling: Collect blood samples via tail vein or other appropriate methods at various time points post-lipid bolus (e.g., 0, 0.5, 1, 2, 4, 8 hours).[8]
-
Triglyceride Measurement: Measure plasma triglyceride levels in the collected blood samples to assess the rate of fat absorption.
-
Gut Hormone Analysis: Plasma can also be used to measure levels of gut hormones such as GLP-1 and PYY using commercially available ELISA kits.[10]
Visualizations
Caption: Mechanism of DGAT1 inhibitor-induced diarrhea.
Caption: Workflow for assessing GI side effects of DGAT1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DGAT1-IN-1 for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DGAT1-IN-1, a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the concentration of DGAT1-IN-1 for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DGAT1-IN-1?
A1: DGAT1-IN-1 is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 catalyzes the final step in triglyceride synthesis, which involves the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to triacylglycerol (TAG).[1][2] By inhibiting DGAT1, DGAT1-IN-1 blocks the synthesis of triglycerides, leading to a decrease in their storage in adipose tissues and an increase in the utilization of fatty acids as an energy source.[1] Cryo-electron microscopy studies have shown that DGAT1 inhibitors like DGAT1-IN-1 bind to the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme, which opens to the cytoplasmic side of the endoplasmic reticulum, thereby blocking access for its natural substrates.[2]
Q2: What is the reported IC50 value for DGAT1-IN-1?
A2: DGAT1-IN-1 has a reported half-maximal inhibitory concentration (IC50) of less than 10 nM.[3] This value was determined using a cell lysate from Hep3B cells that were overexpressing human DGAT1.[3] It is important to note that the optimal concentration for your specific cell line or experimental model may vary.
Q3: What are the potential applications of DGAT1-IN-1 in research?
A3: DGAT1-IN-1 is a valuable tool for studying metabolic diseases. Due to its role in triglyceride synthesis, DGAT1 is a therapeutic target for conditions like obesity, type 2 diabetes, and cardiovascular diseases.[1][4] Researchers can use DGAT1-IN-1 to investigate the molecular mechanisms underlying these conditions and to explore the therapeutic potential of DGAT1 inhibition.[1][5]
Q4: How should I prepare and store DGAT1-IN-1?
A4: DGAT1-IN-1 is typically supplied as a powder. For use in cell culture, it is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) to create a stock solution.[6] It is important to note that solutions of DGAT1-IN-1 may be unstable, and it is recommended to prepare them fresh.[3] For long-term storage, the powdered form should be stored at -20°C for up to one year or at -80°C for up to two years.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect observed | Suboptimal Concentration: The concentration of DGAT1-IN-1 may be too low for your specific experimental system. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations around the reported IC50 value (e.g., 1 nM to 1 µM). |
| Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the compound is completely dissolved in DMSO before adding it to your culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-related toxicity. | |
| Cell Line Variability: Different cell lines can have varying levels of DGAT1 expression and sensitivity to inhibitors. | Verify DGAT1 expression in your cell line of choice. Consider using a cell line known to have high DGAT1 expression or a system with overexpressed DGAT1 for initial experiments. | |
| Cell Toxicity Observed | High Concentration: The concentration of DGAT1-IN-1 may be too high, leading to off-target effects or general cytotoxicity. | Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of DGAT1-IN-1 in your cell line.[7] Use a concentration that effectively inhibits DGAT1 without causing significant cell death. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. | |
| Inconsistent Results | Inhibitor Instability: DGAT1-IN-1 solutions may be unstable over time.[3] | Prepare fresh solutions of DGAT1-IN-1 for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Experimental Variability: Variations in cell density, treatment time, or assay conditions can lead to inconsistent results. | Standardize your experimental protocols. Ensure consistent cell seeding densities and treatment durations. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of DGAT1-IN-1 and other relevant DGAT1 inhibitors.
| Inhibitor | Target | IC50 Value | Assay System | Reference |
| DGAT1-IN-1 | Human DGAT1 | < 10 nM | Cell lysate from Hep3B cells overexpressing human DGAT1 | [3] |
| T863 | Human DGAT1 | 17 nM | TLC assay | [8] |
| Human DGAT1 | 49 nM | CPM fluorescent assay | [8] | |
| A-922500 | Human DGAT1 | 9 nM | Not specified | [9] |
| Mouse DGAT1 | 22 nM | Not specified | [9] | |
| DGAT1-IN-3 | Human DGAT1 | 38 nM | Not specified | [10] |
| Rat DGAT1 | 120 nM | Not specified | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of DGAT1-IN-1 using a Dose-Response Experiment
This protocol outlines the steps to determine the effective concentration of DGAT1-IN-1 for inhibiting triglyceride synthesis in a cell-based assay.
Materials:
-
DGAT1-IN-1
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
DMSO
-
[¹⁴C]-oleic acid or a fluorescent lipid probe
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Inhibitor Preparation: Prepare a series of dilutions of DGAT1-IN-1 in your cell culture medium. A typical concentration range to test would be from 1 nM to 1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest DGAT1-IN-1 concentration).
-
Cell Treatment: Pre-treat the cells with the different concentrations of DGAT1-IN-1 for 1 hour.[7]
-
Metabolic Labeling: Add [¹⁴C]-oleic acid (or a fluorescent lipid probe) to the culture medium and incubate for a defined period (e.g., 4 hours) to allow for the synthesis of new triglycerides.[8]
-
Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).
-
Quantification of Triglycerides:
-
For [¹⁴C]-oleic acid: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled triglycerides using a scintillation counter.[8]
-
For fluorescent probes: Measure the fluorescence intensity of the lipid extract using a fluorescence plate reader.
-
-
Data Analysis: Plot the percentage of triglyceride synthesis inhibition against the log of the DGAT1-IN-1 concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of DGAT1-IN-1.
Materials:
-
DGAT1-IN-1
-
Cell line of interest
-
Cell culture medium and supplements
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Cell Treatment: Treat the cells with a range of DGAT1-IN-1 concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Signaling Pathway of DGAT1 Inhibition
Caption: Mechanism of DGAT1 inhibition by DGAT1-IN-1.
Experimental Workflow for Optimizing DGAT1-IN-1 Concentration
Caption: Workflow for determining the optimal DGAT1-IN-1 concentration.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating DGAT1-IN-1 Induced Cell Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cell toxicity issues encountered during experiments with the Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, DGAT1-IN-1.
Troubleshooting Guide
Inhibition of DGAT1 can lead to an accumulation of free fatty acids (FFAs) and diacylglycerols (DAGs), resulting in lipotoxicity and oxidative stress. This guide provides solutions to common problems observed during in vitro experiments with DGAT1-IN-1.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed shortly after DGAT1-IN-1 treatment. | Lipotoxicity: Accumulation of FFAs due to blocked triglyceride synthesis. | 1. Reduce Serum Concentration: Culture cells in low serum (e.g., 0.5-2% FBS) or serum-free media for 12-24 hours prior to and during treatment to limit exogenous lipid uptake. 2. Use Fatty Acid-Free BSA: Supplement media with fatty acid-free bovine serum albumin (BSA) to bind excess FFAs. Start with a concentration of 0.5-1% (w/v). |
| Increased levels of intracellular Reactive Oxygen Species (ROS). | Oxidative Stress: Excess FFAs can lead to mitochondrial dysfunction and ROS production. | Co-treatment with Antioxidants: - N-acetylcysteine (NAC): A glutathione precursor that replenishes intracellular antioxidant stores. Use a starting concentration of 1-5 mM, added 1-2 hours prior to or concurrently with DGAT1-IN-1.[1][2][3][4] - Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. Use a starting concentration of 50-200 µM. Due to its poor water solubility, it should be complexed with a carrier like BSA.[5][6][7] |
| Morphological changes (e.g., lipid droplet accumulation, vacuolization). | Disrupted Lipid Homeostasis: Inhibition of DGAT1 prevents the storage of neutral lipids in lipid droplets. | Optimize DGAT1-IN-1 Concentration: Perform a dose-response experiment to determine the lowest effective concentration of DGAT1-IN-1 that achieves the desired biological effect with minimal toxicity. IC50 values for DGAT1 inhibitors can range from nanomolar to low micromolar concentrations depending on the cell line.[8][9][10] |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in serum lots, cell passage number, or confluency can affect cellular lipid metabolism and sensitivity to DGAT1-IN-1. | Standardize Experimental Parameters: - Use the same lot of serum for a set of experiments. - Maintain a consistent cell passage number. - Seed cells at a consistent density and treat at a consistent confluency (e.g., 70-80%). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DGAT1-IN-1 induced cell toxicity?
A1: The primary mechanism is lipotoxicity . DGAT1 is a key enzyme that catalyzes the final step in triglyceride (TG) synthesis, converting diacylglycerol (DAG) and fatty acyl-CoAs into TGs for storage in lipid droplets. Inhibition of DGAT1 by DGAT1-IN-1 leads to the accumulation of its substrates, particularly free fatty acids (FFAs) and DAGs. High levels of intracellular FFAs can induce cellular stress through several mechanisms, including:
-
Mitochondrial Dysfunction: Excess FFAs can lead to incomplete fatty acid oxidation, generating reactive oxygen species (ROS) and inducing oxidative stress.
-
ER Stress: The accumulation of lipids can cause stress in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR).
-
Cell Membrane Disruption: Changes in lipid composition can affect membrane fluidity and integrity.
This cascade of events can ultimately lead to apoptosis or other forms of cell death.
Q2: How can I confirm that the observed cell death is due to lipotoxicity?
A2: You can perform several experiments to confirm lipotoxicity:
-
Lipid Accumulation Assay: Stain cells with lipophilic dyes like Oil Red O or BODIPY to visualize and quantify intracellular lipid accumulation.
-
ROS Measurement: Use fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[11][12][13][14]
-
Rescue Experiments: Test whether co-treatment with an antioxidant (e.g., N-acetylcysteine, Vitamin E) or supplementation with fatty acid-free BSA can mitigate the cytotoxic effects of DGAT1-IN-1.
Q3: Are there alternative strategies to reduce lipid uptake by the cells?
A3: Yes, besides reducing serum concentration, you can use lipid-depleted serum . This can be prepared by solvent extraction methods to remove lipids from the serum while retaining other essential growth factors. This provides a more controlled lipid environment for your experiments.
Q4: Will co-treatment with antioxidants interfere with the intended effect of DGAT1-IN-1?
A4: This is a critical consideration. The necessity of antioxidant co-treatment depends on your experimental goals.
-
If your research focuses on the metabolic consequences of DGAT1 inhibition independent of cell death , then using antioxidants to maintain cell viability is appropriate.
-
If you are studying the pro-apoptotic or anti-cancer effects of DGAT1 inhibition , which may be mediated by ROS production, then co-treatment with antioxidants could mask the intended effect.
It is advisable to include control groups with and without antioxidant co-treatment to fully understand the role of oxidative stress in your experimental system.
Experimental Protocols
Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
Objective: To reduce DGAT1-IN-1-induced cytotoxicity by supplementing the cell culture medium with the antioxidant NAC.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DGAT1-IN-1 stock solution
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0-7.4)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare fresh dilutions of DGAT1-IN-1 and NAC in complete cell culture medium.
-
Pre-treatment (Optional but recommended): Aspirate the old medium and add medium containing the desired concentration of NAC (e.g., 1-5 mM). Incubate for 1-2 hours.
-
Add DGAT1-IN-1 to the wells already containing NAC, or co-treat by adding a medium containing both NAC and DGAT1-IN-1. Include the following controls:
-
Vehicle control (e.g., DMSO)
-
DGAT1-IN-1 only
-
NAC only
-
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using your chosen method according to the manufacturer's instructions.
Protocol 2: Culturing Cells with Fatty Acid-Free BSA to Reduce Lipotoxicity
Objective: To mitigate DGAT1-IN-1-induced lipotoxicity by reducing the concentration of free fatty acids in the culture medium.
Materials:
-
Cells of interest
-
Serum-free or low-serum cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
DGAT1-IN-1 stock solution
-
24- or 48-well plates
-
Assay reagents for your specific downstream analysis (e.g., cell lysis buffer for western blotting, RNA extraction kit for qPCR).
Procedure:
-
Seed cells in 24- or 48-well plates and allow them to adhere.
-
Prepare the treatment medium: Supplement serum-free or low-serum (e.g., 1% FBS) medium with fatty acid-free BSA to a final concentration of 0.5-1% (w/v). Warm the medium to 37°C and filter-sterilize.
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Add the BSA-supplemented medium to the cells and incubate for 12-24 hours.
-
Prepare fresh dilutions of DGAT1-IN-1 in the BSA-supplemented medium.
-
Aspirate the medium from the cells and add the DGAT1-IN-1 treatment medium. Include appropriate vehicle controls.
-
Incubate for the desired treatment period.
-
Proceed with your downstream analysis (e.g., cell viability assay, protein extraction, RNA extraction).
Visualizations
Caption: DGAT1-IN-1 induced toxicity pathway.
Caption: Workflow for mitigating DGAT1-IN-1 toxicity.
References
- 1. N-acetylcysteine improves in vitro the function of macrophages from mice with endotoxin-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine protects induced pluripotent stem cells from in vitro stress: impact on differentiation outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain metabolites of vitamin E: Interference with lipotoxicity via lipid droplet associated protein PLIN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin E prevents the age-dependent and palmitate-induced disturbances of sphingolipid turnover in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin E inhibits lipid peroxidation-induced adhesion molecule expression in endothelial cells and decreases soluble cell adhesion molecules in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
Technical Support Center: Overcoming Resistance to DGAT1-IN-1 in Cell Lines
Welcome to the technical support center for DGAT1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms that may be encountered during in-vitro experiments with the Diacylglycerol O-acyltransferase 1 inhibitor, DGAT1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DGAT1-IN-1?
DGAT1-IN-1 is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 catalyzes the final step in triglyceride synthesis, which is the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides (TAG). These triglycerides are then stored in lipid droplets.[1][2][3] By inhibiting DGAT1, DGAT1-IN-1 prevents the synthesis and storage of triglycerides, leading to an accumulation of fatty acids within the cell.[3][4] In cancer cells that are highly dependent on lipid metabolism, this disruption can lead to lipotoxicity, increased oxidative stress, and ultimately, cell death.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to DGAT1-IN-1 over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to DGAT1-IN-1 in cancer cell lines is a complex process that can involve several adaptive mechanisms. Based on current research, potential mechanisms include:
-
Upregulation of Antioxidant Defenses: Inhibition of DGAT1 leads to an accumulation of free fatty acids, which can undergo oxidation and generate reactive oxygen species (ROS), causing cellular damage.[3][4] Resistant cells may counteract this by upregulating their antioxidant defense systems, such as superoxide dismutase (SOD), to neutralize the excess ROS and mitigate oxidative stress.[2]
-
Activation of Alternative Lipid Metabolism Pathways: Cells may develop resistance by activating compensatory pathways for triglyceride synthesis or lipid storage. This could involve the upregulation of DGAT2, another enzyme that can synthesize triglycerides. Additionally, a recently identified alternative triglyceride synthesis pathway involving the enzymes DIESL (TMEM68) and its regulator TMX1 could be activated to bypass the DGAT1 inhibition.
-
Alterations in Fatty Acid Metabolism: Resistant cells might adapt by altering their overall fatty acid metabolism to prevent the accumulation of toxic lipid species. This could include enhanced fatty acid oxidation or channeling of fatty acids into other metabolic pathways.
-
Increased Drug Efflux: While not specifically documented for DGAT1-IN-1, a common mechanism of drug resistance in cancer cells is the upregulation of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.
Q3: How can I experimentally confirm if my cell line has developed resistance to DGAT1-IN-1?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of DGAT1-IN-1 in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line would confirm the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Efficacy of DGAT1-IN-1 in Long-Term Cultures
Symptoms:
-
Initial sensitivity to DGAT1-IN-1 is observed, but over subsequent passages with continuous treatment, the cell viability increases despite the presence of the inhibitor.
-
The IC50 value of DGAT1-IN-1 for the cell line has significantly increased compared to earlier passages.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine and compare the IC50 of DGAT1-IN-1 between the parental and the suspected resistant cell line. 2. Investigate Molecular Mechanisms: Proceed with the experimental protocols outlined below to investigate potential resistance mechanisms. |
| Compound Degradation | 1. Check Compound Stability: Ensure proper storage of DGAT1-IN-1 according to the manufacturer's instructions. Prepare fresh stock solutions regularly. 2. Verify Compound Activity: Test the activity of your current DGAT1-IN-1 stock on a known sensitive cell line to rule out compound degradation. |
| Cell Line Contamination or Drift | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular metabolism and drug response. |
Issue 2: Unexpected Cellular Phenotypes Upon DGAT1-IN-1 Treatment
Symptoms:
-
Instead of decreased proliferation, cells show altered morphology, such as increased size or granularity.
-
Cells exhibit an increase in the number of lipid droplets, contrary to the expected effect of a DGAT1 inhibitor.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Activation of Compensatory Pathways | 1. Assess DGAT2 and DIESL/TMEM68 Expression: Use qPCR and Western blotting to check for the upregulation of DGAT2 and DIESL/TMEM68 in treated cells. 2. Lipid Droplet Analysis: Stain cells with a neutral lipid dye (e.g., BODIPY 493/503) and quantify lipid droplet content using fluorescence microscopy or flow cytometry. An increase could indicate the activity of alternative triglyceride synthesis pathways. |
| Off-Target Effects | 1. Verify Inhibitor Specificity: If possible, test another structurally different DGAT1 inhibitor to see if it produces the same phenotype. 2. Knockdown/Knockout Controls: Use siRNA or CRISPR-Cas9 to specifically deplete DGAT1 and compare the resulting phenotype to that observed with DGAT1-IN-1 treatment. |
| Cellular Stress Response | 1. Evaluate ER Stress Markers: Perform Western blotting for markers of the unfolded protein response (UPR), such as BiP, CHOP, and phosphorylated PERK, as lipid dysregulation can induce ER stress. |
Experimental Protocols
Protocol 1: Generation of DGAT1-IN-1 Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to DGAT1-IN-1 through continuous exposure to escalating concentrations of the inhibitor.[5][6][7][8][9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
DGAT1-IN-1
-
DMSO (for stock solution)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the Initial IC50: Perform a dose-response experiment to determine the initial IC50 of DGAT1-IN-1 for the parental cell line.
-
Initial Treatment: Start by continuously culturing the parental cells in a medium containing DGAT1-IN-1 at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of DGAT1-IN-1 by 1.5 to 2-fold.
-
Monitor and Passage: Continuously monitor the cells for viability and proliferation. Passage the cells as needed, always maintaining the selective pressure of the inhibitor. If significant cell death occurs, reduce the inhibitor concentration to the previous level for a few more passages before attempting to increase it again.
-
Establishment of Resistant Clones: Repeat the dose escalation process until the cells can proliferate in a significantly higher concentration of DGAT1-IN-1 (e.g., 5-10 times the initial IC50).
-
Characterization of Resistant Line:
-
Determine the new, stable IC50 of the resistant cell line.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Perform experiments to elucidate the mechanism of resistance (see protocols below).
-
Protocol 2: Analysis of Lipid Droplet Content
Materials:
-
Parental and resistant cell lines
-
DGAT1-IN-1
-
BODIPY 493/503 or Oil Red O stain
-
Formaldehyde or paraformaldehyde for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed both parental and resistant cells on coverslips in a 24-well plate or in a 6-well plate for flow cytometry.
-
Treatment: Treat the cells with DGAT1-IN-1 at the respective IC50 concentrations for a defined period (e.g., 24, 48, 72 hours). Include an untreated control for both cell lines.
-
Staining (for Microscopy):
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Wash with PBS.
-
Stain with BODIPY 493/503 (1 µg/mL in PBS) for 15 minutes.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
-
Staining (for Flow Cytometry):
-
Harvest the cells and resuspend in PBS.
-
Stain with BODIPY 493/503 (1 µg/mL in PBS) for 15 minutes.
-
Analyze the fluorescence intensity using a flow cytometer.
-
-
Quantification: For microscopy, quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ). For flow cytometry, compare the mean fluorescence intensity between the different conditions.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
Parental and resistant cell lines
-
DGAT1-IN-1
-
Cell-permeable ROS indicator dye (e.g., DCFDA or CellROX Green)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed parental and resistant cells in a 96-well plate or a 6-well plate and treat with DGAT1-IN-1 as described in Protocol 2.
-
ROS Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with the ROS indicator dye (e.g., 5 µM DCFDA) in serum-free medium for 30 minutes at 37°C.
-
-
Measurement:
-
For flow cytometry, harvest the cells, resuspend in PBS, and analyze the fluorescence.
-
For a plate reader, measure the fluorescence intensity directly in the 96-well plate.
-
-
Analysis: Compare the levels of ROS production between the parental and resistant cells, with and without DGAT1-IN-1 treatment.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and DGAT1-IN-1 Resistant Cell Lines
| Cell Line | DGAT1-IN-1 IC50 (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| Resistant | 5.0 | 10 |
Table 2: Hypothetical Quantification of Cellular Responses to DGAT1-IN-1
| Cell Line | Treatment | Relative Lipid Droplet Content (%) | Relative ROS Levels (%) |
| Parental | Untreated | 100 | 100 |
| Parental | DGAT1-IN-1 | 20 | 350 |
| Resistant | Untreated | 120 | 150 |
| Resistant | DGAT1-IN-1 | 80 | 200 |
Signaling Pathways and Experimental Workflows
Caption: DGAT1 inhibition by DGAT1-IN-1 and potential resistance mechanisms.
Caption: Experimental workflow for studying DGAT1-IN-1 resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
refining DGAT1-IN-1 delivery methods for animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery and application of DGAT1-IN-1 in animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of DGAT1-IN-1 in a question-and-answer format.
Question: My DGAT1-IN-1 formulation is precipitating. What can I do?
Answer: Precipitation is a common issue due to the poor aqueous solubility of many DGAT1 inhibitors. Here are several strategies to improve solubility and prevent precipitation:
-
Vehicle Selection: A multi-component vehicle system is often necessary. A common and effective formulation for oral gavage is a suspension in 0.5% to 1% methylcellulose with 0.1% to 5% Tween 80. For compounds requiring solubilization, a mixture of solvents can be used. A widely reported vehicle for poorly soluble compounds is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Preparation Method: When using a multi-component system, the order of addition is critical. First, dissolve DGAT1-IN-1 in a small amount of an organic solvent like DMSO. Then, add co-solvents such as PEG300, followed by the surfactant (e.g., Tween 80), and finally the aqueous component (e.g., saline or water) while vortexing.
-
Sonication and Warming: Gentle warming (to approximately 37°C) and sonication can help dissolve the compound and create a more stable suspension. However, ensure that the compound is heat-stable before applying heat.
-
Particle Size Reduction: If you are working with the solid compound, micronization to reduce particle size can improve the dissolution rate and stability of the suspension.
Question: The animals are experiencing diarrhea and/or weight loss. How can I manage these adverse effects?
Answer: Gastrointestinal side effects, particularly diarrhea, are a known class effect of DGAT1 inhibitors, as they interfere with dietary fat absorption.[1][2] Severe diarrhea can occur, especially with high doses or simultaneous inhibition of DGAT2.[3]
-
Dose Adjustment: The most straightforward approach is to perform a dose-response study to find the minimum effective dose that does not cause significant adverse effects.
-
Dietary Fat Content: The severity of diarrhea is often linked to the amount of fat in the diet. Reducing the fat content of the animal's diet can help alleviate these symptoms.[1]
-
Timing of Administration: Administering the inhibitor during a post-absorptive phase (e.g., after a period of fasting) may reduce the gastrointestinal burden and ameliorate diarrhea-like symptoms.
-
Monitor Animal Health: Closely monitor the animals for signs of dehydration or excessive weight loss. Provide supportive care as needed, in consultation with veterinary staff. If severe symptoms persist, discontinuing the treatment may be necessary.
Question: I am observing high variability in my experimental results. What could be the cause?
Answer: High variability can stem from several factors related to formulation, administration, and biological differences.
-
Formulation Inconsistency: Ensure your formulation is homogenous and stable throughout the dosing period. If it is a suspension, make sure it is well-mixed before each administration to ensure each animal receives the correct dose.
-
Inaccurate Dosing: For oral gavage, ensure proper technique to deliver the full dose to the stomach and avoid accidental administration into the lungs. For intraperitoneal injections, ensure the injection is in the correct abdominal quadrant to avoid puncturing organs.
-
Animal Handling and Stress: Stress from handling and administration can influence physiological parameters. Acclimatize the animals to the procedures before the start of the study.
-
Biological Variation: Factors such as the gut microbiome, which can influence lipid metabolism, can contribute to variability. Ensure animals are sourced from the same vendor and housed under identical conditions.
Frequently Asked Questions (FAQs)
What is DGAT1-IN-1 and what is its mechanism of action?
DGAT1-IN-1 is a small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[4] By inhibiting DGAT1, DGAT1-IN-1 blocks the synthesis of triglycerides, which can lead to reduced fat storage, improved insulin sensitivity, and altered lipid profiles.[4]
What are the common delivery methods for DGAT1-IN-1 in animal studies?
The most common route of administration for DGAT1 inhibitors in animal studies is oral gavage (p.o.), as it is often the intended clinical route and allows for direct assessment of effects on intestinal lipid absorption.[5][6][7] Intraperitoneal (i.p.) injection is another possible route, though less common for this class of compounds in efficacy studies.
What are some typical vehicle formulations for DGAT1-IN-1?
Due to its likely poor water solubility, DGAT1-IN-1 typically requires a specialized vehicle for in vivo administration. Common formulations include:
-
Aqueous suspensions using suspending agents like 0.5% methylcellulose or carboxymethylcellulose (CMC), often with a surfactant like 0.1-5% Tween 80.[6]
-
Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or simple solutions in oils (e.g., corn oil).
-
Co-solvent systems, for example, a mixture of DMSO, PEG400, Tween 80, and saline.
What are the expected phenotypic effects of DGAT1 inhibition in animal models?
Inhibition of DGAT1 in animal models has been shown to produce several metabolic benefits, including:
-
Resistance to diet-induced obesity.
-
Improved insulin and leptin sensitivity.
-
Reduced postprandial hyperlipidemia (a decrease in blood triglycerides after a fatty meal).[5]
-
Decreased hepatic steatosis (fatty liver).[7]
-
Increased secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6]
Data Presentation
Table 1: Common Vehicle Formulations for Poorly Soluble DGAT1 Inhibitors
| Vehicle Composition | Administration Route | Notes |
| 0.5% Methylcellulose in water | Oral Gavage | Standard suspension vehicle. |
| 1% Tween 80 in water | Oral Gavage | Used for compounds with moderate solubility challenges.[8] |
| 10% Pluronic F-68 in water | Oral Gavage | Another surfactant-based vehicle option.[8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral Gavage / IP Injection | A common co-solvent system for highly insoluble compounds. |
| 10% DMSO, 90% Corn Oil | Oral Gavage / IP Injection | A lipid-based vehicle suitable for lipophilic compounds. |
Table 2: Exemplary Dosing of DGAT1 Inhibitors in Rodent Models
| DGAT1 Inhibitor | Animal Model | Dose Range | Study Focus | Reference |
| A-922500 | Mice (C57BL/6, ob/ob, apoE-/-), Rats (Sprague-Dawley) | 0.03 - 3 mg/kg, p.o. | Postprandial Hyperlipidemia | [5] |
| Compound B | Mice (C57BL/6J) | 0.3 - 30 mg/kg, p.o. | Obesity and Hyperlipidemia | [8] |
| PF-04620110 | Mice (C57BL/6J) | 0.01 - 10 mg/kg, p.o. | Postprandial Gut Hormone Release | [6] |
| H128 | Mice (db/db) | 3 - 10 mg/kg, p.o. | Obesity, Hyperlipidemia, Hepatic Steatosis | [7] |
Experimental Protocols
Protocol 1: Evaluation of DGAT1-IN-1 in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of chronic DGAT1-IN-1 administration on body weight, adiposity, and glucose homeostasis in mice with diet-induced obesity.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
DGAT1-IN-1
-
Vehicle (e.g., 1% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Animal scale
-
Glucometer and test strips
-
Insulin solution
Methodology:
-
Induction of Obesity:
-
Acclimatize mice for one week on a standard chow diet.
-
Divide mice into two groups: one remains on the chow diet (lean control), and the other is fed an HFD for 8-12 weeks to induce obesity.
-
Monitor body weights weekly. DIO mice should be significantly heavier than lean controls before the start of treatment.
-
-
Treatment:
-
Randomize DIO mice into vehicle and DGAT1-IN-1 treatment groups (n=8-10 per group).
-
Prepare DGAT1-IN-1 in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous.
-
Administer DGAT1-IN-1 or vehicle via oral gavage once or twice daily for 4-8 weeks. A typical dose might be in the range of 3-30 mg/kg.[7][8]
-
Record body weight and food intake daily or three times per week.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT after 4-6 weeks of treatment. Fast mice for 6 hours, then administer a bolus of glucose (2 g/kg) via oral gavage or intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): Perform an ITT in a separate week. Fast mice for 4-6 hours, then administer insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Procedures:
-
At the end of the study, fast mice for 4-6 hours and collect terminal blood samples via cardiac puncture for analysis of plasma triglycerides, insulin, and other relevant biomarkers.
-
Euthanize the animals and dissect tissues. Collect and weigh liver and various adipose tissue depots (e.g., epididymal, retroperitoneal, subcutaneous).
-
Tissues can be snap-frozen in liquid nitrogen for gene expression or protein analysis, or fixed in formalin for histology.
-
Protocol 2: Assessment of DGAT1-IN-1 on Postprandial Hyperlipidemia in Rats
Objective: To evaluate the acute effect of DGAT1-IN-1 on the rise in plasma triglycerides following an oral lipid challenge.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
DGAT1-IN-1
-
Vehicle (e.g., 0.5% methylcellulose)
-
Corn oil
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
Methodology:
-
Acclimation and Fasting:
-
Acclimatize rats for at least 3 days before the experiment.
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
-
Compound Administration:
-
Randomize rats into vehicle and DGAT1-IN-1 treatment groups.
-
Administer DGAT1-IN-1 or vehicle via oral gavage at a pre-determined dose (e.g., 0.3 - 3 mg/kg).[5]
-
-
Lipid Challenge:
-
30-60 minutes after compound administration, administer an oral bolus of corn oil (e.g., 5 mL/kg) via gavage.[6]
-
-
Blood Sampling:
-
Collect a baseline blood sample (t=0) just before the corn oil challenge.
-
Collect subsequent blood samples at various time points post-lipid challenge, for example, at 1, 2, 3, and 4 hours.[5] Blood can be collected from the tail vein.
-
-
Analysis:
-
Centrifuge blood samples to separate plasma.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride excursion to quantify the effect of DGAT1-IN-1.
-
Visualizations
DGAT1 Signaling Pathway
Caption: DGAT1 catalyzes triglyceride synthesis, a key step in lipid metabolism.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a chronic DGAT1 inhibitor efficacy study in mice.
References
- 1. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT1 is not essential for intestinal triacylglycerol absorption or chylomicron synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of DGAT1-IN-1 on Its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of DGAT1-IN-1 and other alternative small molecule inhibitors on Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a crucial enzyme that catalyzes the final step in triglyceride synthesis, making it a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1] This document outlines the experimental data supporting the validation of DGAT1-IN-1's inhibitory action and compares its performance with other known DGAT1 inhibitors.
Comparative Analysis of DGAT1 Inhibitor Potency
The inhibitory potency of DGAT1-IN-1 and its alternatives has been quantified through in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) being a key performance indicator. A lower IC50 value signifies a higher potency of the inhibitor.
| Inhibitor | Target Species | IC50 (nM) | Reference(s) |
| DGAT1-IN-1 | Human | < 10 | [2][3] |
| T863 | Human | 15 | [4][5] |
| A-922500 | Human | 7 - 9 | [6][7][8] |
| Mouse | 22 - 24 | [6][7][8] | |
| AZD7687 | Human | 80 | [9][10] |
| Mouse | 100 | [9] | |
| Dog | 60 | [9] | |
| PF-04620110 | Human | 19 | [11][12][13][14] |
| DGAT-1 inhibitor 2 | Human | 15 | [15] |
| Rat | 9 | [15] |
Signaling Pathway of Triglyceride Synthesis and DGAT1 Inhibition
The synthesis of triglycerides is a multi-step process. DGAT1's critical role is in the final stage, where it esterifies diacylglycerol (DAG) with a fatty acyl-CoA to produce a triglyceride (TG). DGAT1 inhibitors, including DGAT1-IN-1, act by blocking the active site of the DGAT1 enzyme, thereby preventing this final conversion and reducing overall triglyceride synthesis.[1]
Caption: Triglyceride synthesis pathway and the point of DGAT1 inhibition.
Experimental Validation Workflow
Validating the inhibitory effect of a compound like DGAT1-IN-1 on its target involves a multi-step process, starting from in vitro assays to in vivo animal models. This workflow ensures a comprehensive evaluation of the inhibitor's efficacy and physiological effects.
Caption: Experimental workflow for validating DGAT1 inhibitors.
Detailed Experimental Protocols
In Vitro DGAT1 Enzyme Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of DGAT1.
Objective: To determine the IC50 value of the inhibitor.
Materials:
-
Recombinant human DGAT1 enzyme
-
Diacylglycerol (DAG) substrate
-
Radiolabeled or fluorescently tagged Acyl-CoA (e.g., [14C]oleoyl-CoA)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Inhibitor compound (e.g., DGAT1-IN-1) at various concentrations
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant DGAT1 enzyme, and the DAG substrate.
-
Add the inhibitor compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the enzymatic reaction by adding the radiolabeled or fluorescently tagged Acyl-CoA.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water mixture).
-
Extract the lipids and separate the triglyceride product from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled or fluorescent triglyceride formed using a scintillation counter or fluorescence reader.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[16][17][18]
Cellular Triglyceride Synthesis Inhibition Assay
This assay assesses the inhibitor's ability to penetrate cell membranes and inhibit triglyceride synthesis within a cellular context.
Objective: To confirm the inhibitor's activity in a biological system.
Materials:
-
A suitable cell line (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium
-
Radiolabeled precursor for triglyceride synthesis (e.g., [14C]oleic acid or [3H]glycerol)
-
Inhibitor compound at various concentrations
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Culture the cells to a suitable confluency in multi-well plates.
-
Pre-incubate the cells with the inhibitor compound at different concentrations for a defined period (e.g., 1-2 hours).
-
Add the radiolabeled precursor to the cell culture medium and incubate for a further period (e.g., 4-24 hours) to allow for its incorporation into triglycerides.
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated radiolabeled precursor.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the total lipids from the cell lysate.
-
Separate the triglycerides from other lipid species using TLC.
-
Quantify the amount of radioactivity in the triglyceride band using a scintillation counter.
-
Calculate the percentage of inhibition of triglyceride synthesis for each inhibitor concentration.[19][20][21][22]
In Vivo Oral Fat Tolerance Test (OFTT) in Mice
This animal model evaluates the in vivo efficacy of the DGAT1 inhibitor in reducing the absorption and subsequent rise in plasma triglycerides after a fatty meal.
Objective: To assess the inhibitor's effect on postprandial hyperlipidemia.
Materials:
-
Mice (e.g., C57BL/6)
-
Inhibitor compound formulated for oral administration
-
Vehicle control
-
Fat source for oral gavage (e.g., corn oil or olive oil)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Triglyceride assay kit
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer the inhibitor compound or vehicle control orally to the fasted mice.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer an oral gavage of the fat source.
-
Collect blood samples at various time points post-fat gavage (e.g., 0, 1, 2, 4, and 6 hours).
-
Separate the plasma from the blood samples by centrifugation.
-
Measure the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit.
-
Plot the plasma triglyceride concentration over time to generate a triglyceride excursion curve.
-
Compare the area under the curve (AUC) for the inhibitor-treated group with the vehicle-treated group to determine the extent of inhibition of fat absorption.[23][24][25][26]
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. DGAT1-IN-1 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. T863 | Acyltransferase | Transferase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A 922500 | Acyltransferase | Transferase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AZD7687 | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. caymanchem.com [caymanchem.com]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. zen-bio.com [zen-bio.com]
- 21. bioscience.co.uk [bioscience.co.uk]
- 22. sciencellonline.com [sciencellonline.com]
- 23. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DGAT1 Inhibitors: DGAT1-IN-1 vs. T863
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of two prominent Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors: DGAT1-IN-1 and T863. This document synthesizes available experimental data to facilitate informed decisions in metabolic disease research.
DGAT1 is a crucial enzyme in the final step of triglyceride synthesis, making it a key target for therapeutic intervention in metabolic disorders such as obesity and type 2 diabetes. Both DGAT1-IN-1 and T863 are potent and selective inhibitors of this enzyme. This guide provides a comparative analysis of their performance based on published in vitro and in vivo data.
At a Glance: Quantitative Efficacy Comparison
The following table summarizes the key quantitative data for DGAT1-IN-1 and T863. It is important to note that the IC50 values are derived from different studies and assay conditions, which should be taken into consideration when making a direct comparison.
| Parameter | DGAT1-IN-1 | T863 | Source |
| Target | Diacylglycerol O-acyltransferase 1 (DGAT1) | Diacylglycerol O-acyltransferase 1 (DGAT1) | [1][2] |
| IC50 (Human DGAT1) | < 10 nM (cell lysate) | 15 nM, 49 nM (fluorescent assay), 17 nM (TLC assay) | [1][2] |
| Mechanism of Action | Binds to the fatty acyl-CoA substrate binding tunnel of DGAT1. | Competitive inhibitor with respect to oleoyl-CoA; binds to the fatty acyl-CoA substrate binding tunnel of DGAT1. | [2][3] |
| Selectivity | Selective for DGAT1. | Selective for DGAT1 over DGAT2, MGAT2, and MGAT3. | [2] |
| In Vivo Efficacy (Rodent Models) | General DGAT1 inhibitor effects: attenuation of postprandial hyperlipidemia. | Weight loss, reduction in serum and liver triglycerides, improved insulin sensitivity in diet-induced obese mice. | [1][4][5] |
Mechanism of Action: A Structural Perspective
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the binding modes of both DGAT1-IN-1 and T863 to the DGAT1 enzyme. Both inhibitors occupy the fatty acyl-CoA substrate binding tunnel, effectively blocking substrate access.[3] However, there are subtle differences in their interaction. T863 blocks the entrance of the tunnel, while DGAT1-IN-1 extends further into the enzyme, forming interactions with more deeply buried catalytic residues.[3] This deeper binding of DGAT1-IN-1 may contribute to its high potency.
In Vivo Efficacy: Insights from Preclinical Models
T863 has been more extensively characterized in in vivo studies. Oral administration of T863 to diet-induced obese mice resulted in significant weight loss, reduced levels of serum and liver triglycerides, and improved insulin sensitivity.[4][5] These effects are consistent with the known phenotypes of DGAT1 knockout mice.
While specific in vivo comparative studies for DGAT1-IN-1 are less readily available in the public domain, the general class of potent and selective DGAT1 inhibitors has been shown to effectively attenuate postprandial hyperlipidemia in various rodent models.[1] It is anticipated that DGAT1-IN-1 would exhibit a similar in vivo profile to other potent DGAT1 inhibitors.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the DGAT1 signaling pathway and a typical experimental workflow for evaluating DGAT1 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of DGAT1 inhibitors.
In Vitro DGAT1 Enzyme Activity Assay (Radiometric)
This assay measures the enzymatic activity of DGAT1 by quantifying the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglycerides.
Materials:
-
Recombinant human DGAT1 enzyme
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[14C]Oleoyl-CoA
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/ml BSA)
-
Inhibitors (DGAT1-IN-1 or T863) dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, DAG, and the DGAT1 enzyme.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding [14C]Oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids by adding heptane and vortexing.
-
Separate the organic phase and quantify the radioactivity of the synthesized [14C]triglycerides using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Triglyceride Synthesis Assay
This assay assesses the ability of the inhibitors to block triglyceride synthesis in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293 cells overexpressing DGAT1 or a relevant hepatocyte cell line)
-
Cell culture medium
-
[14C]Oleic acid complexed to BSA
-
Inhibitors (DGAT1-IN-1 or T863) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the inhibitor (or DMSO vehicle) in serum-free medium for a specified time (e.g., 1 hour).
-
Add [14C]Oleic acid to the medium and incubate for a further period (e.g., 4-6 hours) to allow for its incorporation into triglycerides.
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using appropriate solvents.
-
Separate the lipid species by TLC.
-
Visualize and quantify the radiolabeled triglyceride spots using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Determine the effect of the inhibitors on cellular triglyceride synthesis.
In Vivo Oral Fat Tolerance Test
This experiment evaluates the effect of the inhibitors on postprandial lipemia in an animal model.
Materials:
-
Rodent model (e.g., C57BL/6 mice)
-
Inhibitor formulation for oral gavage
-
Corn oil
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Triglyceride measurement kit
Procedure:
-
Fast the animals overnight.
-
Administer the inhibitor (e.g., T863) or vehicle control by oral gavage.
-
After a set time (e.g., 1 hour), administer a bolus of corn oil via oral gavage.
-
Collect blood samples at various time points post-oil administration (e.g., 0, 1, 2, 4, 6 hours).
-
Separate the plasma and measure the triglyceride concentrations using a commercial kit.
-
Plot the plasma triglyceride levels over time to assess the effect of the inhibitor on the postprandial lipid excursion.
Conclusion
Both DGAT1-IN-1 and T863 are potent and selective inhibitors of DGAT1 with demonstrated efficacy in preclinical models. DGAT1-IN-1 exhibits a slightly lower IC50 in the available data, suggesting high in vitro potency. T863 has a more extensively documented in vivo profile, with proven effects on weight management and lipid metabolism in obese mouse models. The choice between these two inhibitors may depend on the specific research question, the desired experimental system (in vitro vs. in vivo), and the availability of the compounds. The provided experimental protocols and diagrams offer a framework for the continued investigation and comparison of these and other DGAT1 inhibitors in the pursuit of novel therapeutics for metabolic diseases.
References
- 1. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T863 | Acyltransferase | Transferase | TargetMol [targetmol.com]
A Comparative Analysis of DGAT1-IN-1 and Other Prominent DGAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of DGAT1-IN-1 and other well-characterized Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. The objective is to offer a comprehensive resource for researchers in metabolic diseases, oncology, and related fields, enabling informed decisions in inhibitor selection and experimental design. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to DGAT1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis.[1] It plays a crucial role in the absorption of dietary fats in the small intestine and the storage of triglycerides in adipose tissue.[1] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, by reducing triglyceride synthesis and promoting the utilization of fatty acids.[2] A variety of small molecule inhibitors targeting DGAT1 have been developed and characterized, each with distinct potency, selectivity, and pharmacokinetic profiles. This guide focuses on a comparative assessment of DGAT1-IN-1 against other notable inhibitors such as T-863, AZD7687, and PF-04620110.
Quantitative Comparison of DGAT1 Inhibitors
The following tables summarize the in vitro potency and selectivity of DGAT1-IN-1 and other selected DGAT1 inhibitors based on publicly available data.
Table 1: In Vitro Potency (IC50) of DGAT1 Inhibitors
| Inhibitor | Human DGAT1 IC50 | Mouse DGAT1 IC50 | Rat DGAT1 IC50 | Cell-Based TG Synthesis IC50 | Source |
| DGAT1-IN-1 | < 10 nM | - | - | - | [3][4][5] |
| T-863 | 15 nM, 49 nM | Potent Inhibition | - | - | [1][6][7] |
| AZD7687 | 80 nM | ~100 nM | - | - | [8] |
| PF-04620110 | 19 nM | 64 nmol/L | 94 nmol/L | 8 nM (HT-29 cells) | [9][10][11] |
| A-922500 | 9 nM | 22 nM | - | - | [12] |
| GSK2973980A | 3 nM | - | - | - | [12] |
| BAY 74-4113 | 72 nM | - | - | - | [12] |
Table 2: Selectivity Profile of DGAT1 Inhibitors
| Inhibitor | Selectivity over DGAT2 | Selectivity over other Acyltransferases (e.g., ACAT1, MGAT) | Source |
| DGAT1-IN-1 | Data not available | Data not available | |
| T-863 | No inhibitory activity against human DGAT2 at concentrations up to 10 µM | No inhibitory activity against human MGAT2 and MGAT3 | [1][6] |
| AZD7687 | >400-fold selectivity over human ACAT1 | Little to no inhibition of ACAT (79% at 10 µM) | [13] |
| PF-04620110 | >1000-fold selectivity over DGAT2 | >100-fold selectivity against a panel of lipid processing enzymes including ACAT1, AWAT1/2, MGAT2/3 | [9][11] |
Pharmacokinetics and In Vivo Efficacy
A brief overview of the pharmacokinetic properties and in vivo effects of these inhibitors is provided below.
-
DGAT1-IN-1: While potent in vitro, detailed in vivo pharmacokinetic and efficacy data for DGAT1-IN-1 is not as widely published as for other clinical candidates.
-
T-863: This inhibitor has shown a favorable pharmacokinetic profile in mice, with an oral bioavailability of 42% and a half-life of 3 hours.[1] Oral administration of T-863 in diet-induced obese mice resulted in weight loss, improved insulin sensitivity, and reduced hepatic steatosis.[1][6]
-
AZD7687: In a first-in-human study, AZD7687 markedly reduced postprandial triglyceride excursion.[14][15] However, its clinical development has been hampered by dose-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[14][15]
-
PF-04620110: This inhibitor is orally bioavailable and has been shown to reduce plasma triglyceride levels in a rat lipid challenge model.[9][16]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the DGAT1 signaling pathway and a general workflow for evaluating DGAT1 inhibitors.
Caption: DGAT1 catalyzes the final, committed step in triglyceride synthesis.
Caption: A typical workflow for screening and characterizing DGAT1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and cell-based DGAT1 inhibition assays.
In Vitro DGAT1 Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring DGAT1 activity using microsomal preparations.[17][18]
1. Preparation of Microsomes:
- Culture insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293) overexpressing human DGAT1.
- Harvest cells and resuspend in a lysis buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).[17]
- Lyse cells by sonication or dounce homogenization on ice.
- Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
- Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes.
- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. DGAT1 Activity Assay:
- Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, delipidated BSA, 1,2-dioleoylglycerol, and a radiolabeled acyl-CoA substrate (e.g., [14C]-oleoyl-CoA).[17]
- To account for DGAT2 activity in some preparations, a selective DGAT2 inhibitor can be pre-incubated with the microsomes.[17]
- Add varying concentrations of the DGAT1 inhibitor (e.g., DGAT1-IN-1) or vehicle control to the reaction tubes.
- Initiate the reaction by adding the microsomal preparation.
- Incubate the reaction at 37°C with gentle agitation for a defined period (e.g., 30 minutes).[17]
- Stop the reaction by adding a chloroform/methanol mixture.[17]
- Extract the lipids and separate them by thin-layer chromatography (TLC).
- Visualize and quantify the radiolabeled triglyceride product using autoradiography or phosphorimaging.
- Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular DGAT1 Activity Assay
This protocol outlines a method to assess the ability of an inhibitor to block triglyceride synthesis in a cellular context.[19]
1. Cell Culture and Treatment:
- Plate cells known to express DGAT1 (e.g., HEK293, HepG2, or HT-29) in appropriate culture vessels.
- Allow cells to adhere and grow to a suitable confluency.
- Treat the cells with various concentrations of the DGAT1 inhibitor or vehicle control for a predetermined time.
2. Radiolabeling and Lipid Extraction:
- Add a radiolabeled precursor for triglyceride synthesis, such as [14C]-glycerol or [3H]-oleic acid, to the culture medium.[11][19]
- Incubate the cells for a sufficient period to allow for the incorporation of the label into triglycerides.
- Wash the cells with PBS to remove unincorporated label.
- Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane/isopropanol).
3. Quantification of Triglycerides:
- Separate the extracted lipids using thin-layer chromatography (TLC).
- Identify the triglyceride band based on a standard.
- Scrape the triglyceride band from the TLC plate and quantify the radioactivity by liquid scintillation counting.
- Normalize the radioactive counts to the total protein content of the cell lysate.
- Calculate the percentage of inhibition of triglyceride synthesis and determine the IC50 value.
Conclusion
The comparative analysis reveals that DGAT1-IN-1 is a highly potent inhibitor of human DGAT1, with an IC50 in the low nanomolar range. Its potency is comparable to or greater than other well-studied inhibitors like T-863, AZD7687, and PF-04620110. While extensive data on the selectivity and in vivo properties of DGAT1-IN-1 are less prevalent in the public domain, its high in vitro potency makes it a valuable tool for preclinical research. Inhibitors such as T-863 and PF-04620110 have been more extensively characterized in vivo, demonstrating efficacy in animal models of metabolic disease but also highlighting potential challenges such as gastrointestinal side effects, as seen with AZD7687. The choice of a DGAT1 inhibitor for a specific research application will depend on the desired balance of potency, selectivity, and the need for in vivo activity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of DGAT1 inhibition.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DGAT1-IN-1 - MedChem Express [bioscience.co.uk]
- 5. DGAT1-IN-1 is a highly effective DGAT1 inhibitor with an IC50 value below 10NM (measured from the lysate of HEP3B cells overexpressing DGAT1). [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. T863 - MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AZD7687 | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Specificity of DGAT1 Inhibitors Against Other Acyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) plays a crucial role in the final step of triglyceride synthesis.[1][2][3] Its involvement in metabolic diseases such as obesity and type 2 diabetes has made it a prime target for therapeutic intervention.[4][5] Small molecule inhibitors of DGAT1, such as DGAT1-IN-1, have been developed to modulate its activity. A critical aspect of their therapeutic potential is their specificity, or their ability to inhibit DGAT1 without affecting other related acyltransferases. This guide provides a comparative analysis of the specificity of DGAT1 inhibitors, supported by experimental data and detailed protocols.
Understanding the Acyltransferase Landscape
The acyltransferase family includes several enzymes responsible for the synthesis of various lipids. Key members include DGAT2, which also synthesizes triglycerides but shares little sequence homology with DGAT1, and Acyl-CoA:cholesterol acyltransferases (ACAT1 and ACAT2), which are involved in cholesterol esterification.[6] Monoacylglycerol acyltransferases (MGATs) are also key players in lipid metabolism.[6] An ideal DGAT1 inhibitor should exhibit high potency against DGAT1 while demonstrating minimal to no activity against these other acyltransferases to avoid off-target effects.
Comparative Inhibitor Specificity
While specific quantitative data for "DGAT1-IN-1" is not extensively available in publicly accessible literature, the selectivity profiles of other potent and well-characterized DGAT1 inhibitors serve as excellent benchmarks for understanding the level of specificity that can be achieved. Below is a summary of the inhibitory activity (IC50 values) of three such compounds against a panel of human acyltransferases. A lower IC50 value indicates higher potency.
| Target Enzyme | PF-04620110 (IC50) | T863 (IC50) | A-922500 (IC50) |
| hDGAT1 | 19 nM [5][7][8] | 15 nM [9] | 9 nM [10] |
| hDGAT2 | >1000-fold selectivity[8][11] | No inhibition at 10 µM[4][9] | 53 µM[10] |
| hACAT1 | >100-fold selectivity[11] | - | 296 µM (for ACAT-1/-2)[10] |
| hACAT2 | - | - | 296 µM (for ACAT-1/-2)[10] |
| hMGAT2 | >100-fold selectivity[11] | No inhibition at 10 µM[4][9] | - |
| hMGAT3 | >100-fold selectivity[11] | No inhibition at 10 µM[4][9] | - |
h indicates human enzyme. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The data clearly indicates that potent and highly selective DGAT1 inhibitors have been successfully developed. For instance, PF-04620110 exhibits over 1000-fold selectivity for DGAT1 over DGAT2, and T863 shows no inhibitory activity against DGAT2, MGAT2, or MGAT3 at concentrations up to 10 µM.[4][8][9][11] Similarly, A-922500 is significantly more potent against DGAT1 compared to DGAT2 and ACAT enzymes.[10]
Visualizing the Triglyceride Synthesis Pathway
The following diagram illustrates the final step of triglyceride synthesis, highlighting the role of DGAT1 and the point of inhibition.
Caption: DGAT1 catalyzes the conversion of DAG and Acyl-CoA to Triglyceride.
Experimental Protocols for Acyltransferase Specificity Testing
The specificity of DGAT1 inhibitors is typically determined using in vitro enzyme activity assays. Both Thin Layer Chromatography (TLC) based and fluorescence-based assays are common methods.
TLC-Based Acyltransferase Activity Assay
This method directly measures the formation of radiolabeled triglycerides from radiolabeled substrates.
a. Materials:
-
Microsomes from cells expressing the target acyltransferase (e.g., DGAT1, DGAT2, ACAT1)
-
[14C]oleoyl-CoA (radiolabeled substrate)
-
1,2-dioleoylglycerol (unlabeled substrate)
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA
-
DGAT1 inhibitor (e.g., DGAT1-IN-1) dissolved in DMSO
-
TLC plates (silica gel)
-
Solvent system: hexane/diethyl ether/acetic acid (80:20:1, v/v/v)
-
Phosphorimager for detecting radioactivity
b. Procedure:
-
Prepare a reaction mixture containing the assay buffer, 1,2-dioleoylglycerol, and the DGAT1 inhibitor at various concentrations.
-
Add the microsomal protein to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding [14C]oleoyl-CoA.
-
Incubate the reaction for 15-30 minutes at 37°C.
-
Stop the reaction by adding a chloroform/methanol (2:1) solution.
-
Extract the lipids and spot the organic phase onto a TLC plate.
-
Develop the TLC plate in the solvent system to separate the lipids.
-
Dry the plate and expose it to a phosphorimager screen to visualize the radiolabeled triglyceride bands.
-
Quantify the radioactivity of the triglyceride bands to determine the enzyme activity and calculate the IC50 values.
Fluorescence-Based Acyltransferase Activity Assay
This high-throughput method measures the release of Coenzyme A (CoA) during the acyltransferase reaction.
a. Materials:
-
Microsomes from cells expressing the target acyltransferase
-
Oleoyl-CoA (unlabeled substrate)
-
1,2-dioleoylglycerol (unlabeled substrate)
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 0.1% Triton X-100
-
Thio-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin, CPM)
-
DGAT1 inhibitor dissolved in DMSO
-
Microplate reader capable of fluorescence detection
b. Procedure:
-
Prepare a reaction mixture in a microplate containing the assay buffer, 1,2-dioleoylglycerol, oleoyl-CoA, and the DGAT1 inhibitor at various concentrations.
-
Add the microsomal protein to initiate the reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Add the CPM fluorescent probe to the reaction. The probe will react with the free thiol group of the released CoA, generating a fluorescent signal.
-
Incubate for an additional 15-30 minutes to allow for the reaction between CoA and CPM.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths will depend on the specific probe used).
-
Calculate the enzyme activity based on the fluorescence signal and determine the IC50 values.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the specificity of a DGAT1 inhibitor.
Caption: Workflow for determining inhibitor specificity against acyltransferases.
Conclusion
The validation of inhibitor specificity is a cornerstone of modern drug development. For DGAT1 inhibitors like DGAT1-IN-1, demonstrating a high degree of selectivity against other acyltransferases is paramount to ensuring a favorable safety profile and targeted therapeutic action. The experimental data for compounds such as PF-04620110, T863, and A-922500 confirms that achieving high selectivity for DGAT1 is feasible. The detailed protocols provided in this guide offer a framework for researchers to rigorously assess the specificity of their own DGAT1 inhibitor candidates, thereby contributing to the development of safer and more effective treatments for metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
Validating DGAT1-IN-1 On-Target Effects: A Comparative Guide to Genetic Knockdown
For researchers, scientists, and drug development professionals, confirming the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of the pharmacological inhibitor DGAT1-IN-1 with genetic knockdown of the Diacylglycerol O-Acyltransferase 1 (DGAT1) enzyme. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a thorough understanding of these methodologies.
DGAT1 is a key enzyme in the final step of triglyceride synthesis and has emerged as a promising therapeutic target for metabolic diseases.[1][2] DGAT1-IN-1 is a potent and selective inhibitor of DGAT1, binding to its acyl-CoA substrate binding tunnel.[3] To ensure that the observed effects of DGAT1-IN-1 are indeed due to its interaction with DGAT1 and not off-target activities, it is essential to compare its phenotype with that of genetic knockdown of the DGAT1 gene.
Comparing Pharmacological Inhibition with Genetic Knockdown
The primary methods for reducing DGAT1 activity are through small molecule inhibitors like DGAT1-IN-1 and genetic tools such as small interfering RNA (siRNA) or short hairpin RNA (shRNA) that lead to the degradation of DGAT1 mRNA. Both approaches are expected to yield similar biological outcomes if the inhibitor is specific for its target.
Quantitative Comparison of DGAT1 Inhibition and Knockdown
The following table summarizes the quantitative effects of DGAT1-IN-1 and DGAT1 siRNA on key cellular readouts, synthesized from multiple studies. This data provides a direct comparison of the efficacy of both methods in reducing DGAT1 function.
| Parameter | DGAT1-IN-1 / T863 / A-922500 (Pharmacological Inhibition) | DGAT1 siRNA (Genetic Knockdown) | Key Findings & References |
| DGAT1 Activity Inhibition | IC50: ~15-122 nM | ~40-78% reduction in mRNA/protein levels | Potent inhibition of DGAT1 enzyme activity by inhibitors. Significant reduction of DGAT1 expression at the mRNA and protein level with siRNA.[4][5][6] |
| Triglyceride (TG) Synthesis | Dose-dependent decrease; significant reduction at concentrations >100 nM | Significant decrease in intracellular TG content | Both methods effectively reduce the synthesis of triglycerides, a primary function of DGAT1.[4][5][7] |
| Lipid Droplet (LD) Formation | Reduction in the number and/or size of lipid droplets | Significant decrease in lipid droplet accumulation | Consistent with reduced TG synthesis, both approaches lead to a decrease in cellular lipid storage organelles.[3][8] |
Experimental Protocols for On-Target Validation
To aid researchers in performing these validation studies, we provide detailed protocols for siRNA-mediated knockdown of DGAT1, quantification of lipid accumulation using Oil Red O staining, and confirmation of protein knockdown by Western Blot.
siRNA-Mediated Knockdown of DGAT1 in Hepatocytes (HepG2/Huh7 cells)
This protocol outlines the steps for transiently knocking down DGAT1 expression in liver cancer cell lines, which are commonly used models for studying lipid metabolism.
Materials:
-
HepG2 or Huh7 cells
-
Opti-MEM I Reduced Serum Medium
-
DGAT1-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[9]
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~100 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[9][10]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays.[11]
-
Validation of Knockdown: Assess DGAT1 mRNA and protein levels using RT-qPCR and Western Blot, respectively.
Quantification of Lipid Accumulation by Oil Red O Staining
Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in cells. A reduction in Oil Red O staining upon treatment with DGAT1-IN-1 or DGAT1 siRNA is indicative of on-target activity.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Hematoxylin for counterstaining nuclei (optional)
-
Microscope
Procedure:
-
Cell Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining:
-
Remove PBS and add the Oil Red O working solution to cover the cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing: Gently wash the cells with water to remove excess stain.
-
Counterstaining (Optional): Stain the nuclei with Hematoxylin for 1 minute and then wash with water.
-
Visualization: Visualize the lipid droplets (stained red) under a microscope. The intensity of the red color can be quantified using image analysis software.
Western Blot for DGAT1 Protein Levels
This protocol is used to confirm the reduction of DGAT1 protein levels following siRNA treatment.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DGAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DGAT1 antibody overnight at 4°C or for 1-2 hours at room temperature.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
Visualizing the Workflow and Underlying Biology
To further clarify the concepts discussed, the following diagrams illustrate the DGAT1 signaling pathway, the experimental workflow for target validation, and the logical comparison between pharmacological and genetic approaches.
Caption: The DGAT1 signaling pathway in triglyceride synthesis.
Caption: Experimental workflow for validating on-target effects.
Caption: Logic of comparing chemical and genetic approaches.
By employing these comparative methodologies and experimental protocols, researchers can confidently validate the on-target effects of DGAT1-IN-1, strengthening the foundation for its further development as a potential therapeutic agent.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Interference-Mediated Knockdown of DGAT1 Decreases Triglyceride Content of Bovine Mammary Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Class of Diacylglycerol Acyltransferase 1 Inhibitors Identified by a Combination of Phenotypic High-throughput Screening, Genomics, and Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Transfection HepG2 [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 14. addgene.org [addgene.org]
Synergistic Anti-Cancer Effects of DGAT1 Inhibition with PARP Inhibitors: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects observed when combining the Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, DGAT1-IN-1, with other therapeutic compounds, particularly the Poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. The information presented is based on preclinical data and is intended to inform further research and drug development in oncology.
Executive Summary
Recent studies have highlighted a promising synergistic relationship between the inhibition of DGAT1 and PARP in the context of prostate cancer. DGAT1 is a key enzyme in triglyceride synthesis, and its inhibition has been shown to induce lipotoxicity in cancer cells. Olaparib, a PARP inhibitor, is a targeted therapy effective in cancers with deficiencies in DNA damage repair mechanisms. The combination of a DGAT1 inhibitor with Olaparib has demonstrated a significant enhancement of anti-tumor effects, primarily by preventing the sequestration of free fatty acids (FFAs) into lipid droplets (LDs), thereby exacerbating Olaparib-induced lipotoxic apoptosis. This guide will delve into the quantitative data supporting this synergy, the detailed experimental protocols to replicate these findings, and visual representations of the underlying cellular mechanisms and workflows.
Data Presentation: Synergistic Effects of a DGAT1 Inhibitor and Olaparib on Prostate Cancer Cell Lines
The following tables summarize the quantitative data from a key study by Morshed et al. (2023) in The FASEB Journal, which investigated the combination of a DGAT1 inhibitor (DGAT1i) and Olaparib in various prostate cancer cell lines.
Table 1: Effect of DGAT1i and Olaparib Combination on Prostate Cancer Cell Proliferation
| Cell Line | Treatment | Proliferation (% of Control) |
| PC3 | Control | 100% |
| DGAT1i | ~75% | |
| Olaparib | ~60% | |
| DGAT1i + Olaparib | ~25% | |
| LNCaP | Control | 100% |
| DGAT1i | ~80% | |
| Olaparib | ~70% | |
| DGAT1i + Olaparib | ~35% | |
| C4-2B | Control | 100% |
| DGAT1i | ~85% | |
| Olaparib | ~75% | |
| DGAT1i + Olaparib | ~40% |
Note: Approximate values are derived from graphical representations in the cited literature. For precise figures, please refer to the original publication.
Table 2: Impact of DGAT1i and Olaparib on Apoptosis in PC3 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | ~2% | ~1% | ~3% |
| DGAT1i | ~5% | ~2% | ~7% |
| Olaparib | ~8% | ~3% | ~11% |
| DGAT1i + Olaparib | ~15% | ~5% | ~20% |
Note: Approximate values are derived from graphical representations in the cited literature. For precise figures, please refer to the original publication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of a DGAT1 inhibitor and Olaparib.
Cell Culture and Reagents
Prostate cancer cell lines (PC3, LNCaP, C4-2B) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. The DGAT1 inhibitor (referred to as DGAT1i in the study) and Olaparib were dissolved in DMSO to create stock solutions and diluted in culture medium to the desired concentrations for experiments.
Cell Proliferation Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing the DGAT1 inhibitor, Olaparib, the combination of both, or vehicle control (DMSO).
-
Cell proliferation was monitored over 96 hours using an automated live-cell imaging system (e.g., IncuCyte).
-
Cell confluence was measured every 2 hours, and the data was analyzed to determine the growth rate under each condition. Proliferation was normalized to the vehicle-treated control group.
Apoptosis Assay (Annexin V/PI Staining)
-
PC3 cells were seeded in 6-well plates and treated with the DGAT1 inhibitor, Olaparib, the combination, or vehicle control for 48 hours.
-
Following treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were quantified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic or necrotic.
Lipid Droplet Staining and Quantification
-
Cells were grown on glass coverslips in 24-well plates and treated with the respective compounds for 48 hours.
-
After treatment, cells were washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then washed again with PBS.
-
For lipid droplet visualization, cells were stained with a fluorescent neutral lipid dye (e.g., BODIPY 493/503 or Nile Red) for 10 minutes at room temperature.
-
The cell nuclei were counterstained with DAPI.
-
Coverslips were mounted on microscope slides, and images were acquired using a fluorescence microscope.
-
The number and size of lipid droplets per cell were quantified using image analysis software such as ImageJ.
Mandatory Visualizations
Signaling Pathway of DGAT1 Inhibition and Olaparib Synergy
Caption: Synergistic mechanism of DGAT1-IN-1 and Olaparib in cancer cells.
Experimental Workflow for Evaluating Synergy
Caption: Workflow for assessing the synergy of DGAT1-IN-1 and Olaparib.
Conclusion
The combination of a DGAT1 inhibitor, such as DGAT1-IN-1, with a PARP inhibitor like Olaparib presents a compelling therapeutic strategy for prostate cancer. The synergistic mechanism, which hinges on the induction of lipotoxicity, offers a novel approach to enhance the efficacy of existing targeted therapies. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate and build upon these promising preclinical findings. Future studies should focus on in vivo models to validate these synergistic effects and to explore the potential for clinical translation.
head-to-head comparison of DGAT1-IN-1 and pradigastat
A Head-to-Head Comparison of DGAT1-IN-1 and Pradigastat for Researchers
In the landscape of metabolic disease research, the inhibition of diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a promising therapeutic strategy. This enzyme plays a crucial role in the final step of triglyceride synthesis. By inhibiting DGAT1, researchers aim to modulate lipid metabolism and address conditions such as obesity, type 2 diabetes, and hyperlipidemia. This guide provides a detailed, data-driven comparison of two notable DGAT1 inhibitors: DGAT1-IN-1, a potent research compound, and pradigastat, a clinically investigated agent.
Mechanism of Action and Signaling Pathway
Both DGAT1-IN-1 and pradigastat function by inhibiting the DGAT1 enzyme, which is primarily located in the endoplasmic reticulum of enterocytes in the small intestine, as well as in the liver and adipose tissue.[1][2] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triglycerides (TG).[3] Inhibition of this step reduces the synthesis and secretion of triglycerides into the bloodstream.[1] This action can lead to a decrease in body weight, improved insulin sensitivity, and a reduction in liver fat.[4][5]
The inhibition of DGAT1 in the intestine has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, contributing to improved glucose homeostasis.[6][7]
Caption: The signaling pathway of DGAT1 inhibition by DGAT1-IN-1 and pradigastat.
Potency and Efficacy
A key differentiator between these two inhibitors is their reported potency. DGAT1-IN-1 has demonstrated high potency in a cellular context, whereas pradigastat's potency has been established in enzymatic assays and proven effective in clinical settings.
| Parameter | DGAT1-IN-1 | Pradigastat | Reference(s) |
| Target | Diacylglycerol O-acyltransferase 1 (DGAT1) | Diacylglycerol O-acyltransferase 1 (DGAT1) | [8][9][10] |
| IC50 | < 10 nM (in cell lysate from Hep3B cells overexpressing human DGAT1) | 157 nM | [8][9][10] |
| Reported Efficacy | Binds to the fatty acyl-CoA substrate binding tunnel of DGAT1. | Reduces fasting triglycerides by up to 70% in patients with familial chylomicronemia syndrome (FCS) at a 40 mg dose.[11][12] | [3] |
Experimental Protocols
DGAT1 Inhibition Assay (for IC50 Determination)
A common method for determining the IC50 of DGAT1 inhibitors involves a cell-based or enzymatic assay.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. DGAT1-IN-1 - MedChem Express [bioscience.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Crucial Safety Information Regarding "Dat-IN-1" Disposal Could Not Be Found
Essential safety and disposal procedures for a substance specifically identified as "Dat-IN-1" could not be located in publicly available resources. The proper handling and disposal of laboratory chemicals require specific guidance from a Safety Data Sheet (SDS), which is unavailable for a substance with this name.
Providing generalized disposal information without specific knowledge of the chemical's properties would be unsafe and could result in significant hazards to researchers and the environment. Chemical disposal protocols are highly dependent on the substance's specific physical, chemical, and toxicological properties.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
To ensure the safe disposal of any chemical, including the substance you have identified as "this compound," it is imperative to:
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of a chemical. It must be provided by the manufacturer or supplier of the substance. If you have the product, the manufacturer's contact information should be on the label.
-
Contact the Manufacturer: Reach out to the manufacturer directly to request the SDS for "this compound." They are legally obligated to provide this information.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is a critical resource for guidance on hazardous waste disposal.[1] They can provide specific protocols that comply with local, state, and federal regulations and may be able to assist in identifying the chemical's properties if an SDS is not immediately available.
General Principles of Laboratory Chemical Waste Disposal:
While awaiting specific instructions for "this compound," all laboratory personnel should adhere to established best practices for chemical waste management:
-
Do not dispose of unknown chemicals down the sink or in regular trash. [1][2]
-
Label all waste containers clearly with the full chemical name and any known hazard information. [1]
-
Segregate incompatible wastes to prevent dangerous reactions. [1]
-
Keep waste containers securely closed except when adding waste. [1]
-
Wear appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling chemical waste. [2]
A generalized workflow for handling and disposing of laboratory chemical waste, pending specific SDS guidance, is outlined below.
The disposal of any chemical waste must be approached with caution and in strict adherence to safety protocols. Without a specific SDS for "this compound," any attempt to provide detailed disposal procedures would be speculative and potentially dangerous. The most critical next step is to obtain the official Safety Data Sheet for this substance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
